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Core Science & Biosynthesis

Foundational

The Pharmacodynamics and Intracellular Kinetics of (-)-Cevimeline Hydrochloride Hemihydrate: A Technical Whitepaper

Executive Summary (-)-Cevimeline hydrochloride hemihydrate is a highly selective, orally active muscarinic acetylcholine receptor (mAChR) agonist. Designed to bypass the broad-spectrum autonomic side effects of classical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(-)-Cevimeline hydrochloride hemihydrate is a highly selective, orally active muscarinic acetylcholine receptor (mAChR) agonist. Designed to bypass the broad-spectrum autonomic side effects of classical cholinomimetics, this compound leverages precise stereochemistry and receptor subtype selectivity to target exocrine gland dysfunction. This whitepaper deconstructs the physicochemical rationale behind its formulation, its quantitative receptor binding profile, the intracellular Gq/11 signaling cascades it triggers, and the self-validating empirical protocols used to quantify its efficacy.

Physicochemical Grounding: The Hemihydrate Advantage

The molecular architecture of (-)-cevimeline features a unique spiro-compound structure: cis-2'-methylspiro[1-azabicyclo[2.2.2]octane-3,5'-[1,3]oxathiolane]. The selection of the hemihydrate hydrochloride salt form is not a byproduct of synthesis, but a deliberate formulation strategy to ensure pharmacokinetic viability.

The hemihydrate stoichiometry incorporates exactly 0.5 molar equivalents of water per molecule of the organic salt[1]. Causality: These water molecules actively participate in a dense hydrogen-bonding network that stabilizes the crystal lattice, yielding a predictable melting point range of 201–203°C[1]. This specific hydration state is critical for achieving a high aqueous solubility profile (up to 40 mg/mL in DMSO/water), which is an absolute prerequisite for crossing the gastrointestinal epithelium and ensuring reliable oral bioavailability[1].

Pharmacodynamics: Receptor Selectivity Profile

Unlike non-selective agonists (e.g., pilocarpine) that indiscriminately activate all five muscarinic receptor subtypes (M1–M5), (-)-cevimeline exhibits pronounced functional selectivity for the M1 and M3 subtypes[1].

Table 1: Quantitative Binding Affinity and Transduction Pathways of Cevimeline

Receptor SubtypeBinding Affinity (EC50, μM)Primary Transduction PathwayPhysiological Outcome
M1 0.023Gq/11 → PLC → Ca²⁺Cortical excitability, salivary secretion
M2 1.04Gi/o → cAMP ↓Cardiac pacing (low affinity minimizes bradycardia)
M3 0.048Gq/11 → PLC → Ca²⁺Glandular smooth muscle contraction, secretion
M4 1.31Gi/o → cAMP ↓Striatal regulation
M5 0.063Gq/11 → PLC → Ca²⁺Vascular tone modulation

Data synthesized from in vitro receptor chromatography and functional assays[2].

Causality in Drug Design: The >40-fold lower affinity for M2 receptors (1.04 μM) compared to M1 (0.023 μM) is a critical safety feature[2]. M2 receptors are predominantly expressed in cardiac tissue and are Gi/o-coupled, mediating negative chronotropic effects. By avoiding M2 activation, (-)-cevimeline minimizes the off-target bradycardia and cardiovascular suppression commonly associated with older cholinergic therapies[1].

Intracellular Kinetics: The Gq/11 Signaling Cascade

The therapeutic efficacy of (-)-cevimeline is driven by its ability to mobilize intracellular calcium via the Gq/11 signaling pathway[3].

Upon binding to the orthosteric site of M1 or M3 receptors, (-)-cevimeline stabilizes the receptor's active conformation. This structural shift catalyzes the exchange of GDP for GTP on the alpha subunit of the associated Gq/11 heterotrimeric G-protein[3]. The activated Gq alpha subunit dissociates and activates the membrane-bound effector enzyme, Phospholipase C (PLC)[3].

PLC hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two potent secondary messengers: Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG) [3]. IP3 rapidly diffuses through the cytosol and binds to IP3 receptors (IP3Rs) on the endoplasmic reticulum (ER), triggering a massive efflux of stored Ca²⁺ into the cytoplasm. Concurrently, DAG remains membrane-bound and activates Protein Kinase C (PKC). This synergistic calcium spike and kinase activation drives the fusion of aquaporin-rich secretory vesicles with the apical membrane of acinar cells, forcing exocrine fluid secretion[2].

MechanismOfAction Ligand (-)-Cevimeline Receptor M1/M3 mAChR Ligand->Receptor Agonist Binding GProtein Gq/11 Protein Receptor->GProtein Activation Effector Phospholipase C (PLC) GProtein->Effector GTP Exchange IP3 IP3 Effector->IP3 PIP2 Cleavage DAG DAG Effector->DAG PIP2 Cleavage CaRelease ER Ca2+ Release IP3->CaRelease IP3R Binding PKC Protein Kinase C DAG->PKC Activation Response Exocrine Secretion CaRelease->Response Ca2+ Spike PKC->Response Phosphorylation

Fig 1: Gq/11-mediated intracellular signaling cascade triggered by (-)-cevimeline.

Empirical Validation: High-Throughput Calcium Mobilization Assay

To empirically validate the M1/M3 agonism of (-)-cevimeline during preclinical screening, researchers employ real-time fluorometric calcium mobilization assays[4]. The following protocol is designed as a self-validating system to ensure data integrity.

Step 1: Cell Preparation

  • Action: Plate CHO cells stably expressing human M1 or M3 receptors at 50,000 cells/well in a 96-well black, clear-bottom plate.

  • Causality: Black walls absorb scattered excitation light, preventing fluorescent cross-talk between adjacent wells, while the clear bottom allows for precise bottom-read fluorometric detection.

Step 2: Dye Loading

  • Action: Incubate cells with 4 μM Fluo-4 AM dye supplemented with 0.04% Pluronic F-127 in Assay Buffer for 45 minutes at 37°C.

  • Causality: The acetoxymethyl (AM) ester modification neutralizes the dye's charge, making it membrane-permeable. Pluronic F-127, a non-ionic surfactant, prevents the highly hydrophobic dye from aggregating in the aqueous buffer, ensuring uniform cellular uptake.

Step 3: De-esterification & Washing

  • Action: Wash cells twice with Assay Buffer and incubate for an additional 15 minutes at room temperature.

  • Causality: Washing removes extracellular background fluorescence. The 15-minute rest period allows endogenous intracellular esterases to cleave the AM group, permanently trapping the active, calcium-sensitive fluorophore inside the cytosol.

Step 4: Baseline Acquisition

  • Action: Record baseline fluorescence (Excitation 488 nm / Emission 525 nm) for 10 seconds prior to compound injection[4].

  • Causality: Establishing a resting fluorescence baseline creates a self-validating internal control. It allows the final data to be expressed as ΔRFU (Relative Fluorescence Units), normalizing inevitable well-to-well variations in cell number or dye loading efficiency.

Step 5: Agonist Injection & Kinetic Read

  • Action: Inject (-)-cevimeline hydrochloride hemihydrate (0.1 nM to 10 μM) and record fluorescence continuously for 3 minutes[4].

  • Causality: The 3-minute kinetic window is critical to capture the transient, rapid spike of intracellular calcium released from the endoplasmic reticulum following IP3 receptor activation.

Step 6: Data Analysis

  • Action: Plot maximum ΔRFU against log[cevimeline] to generate a dose-response curve and calculate the EC50[4].

  • Causality: Non-linear regression of the peak transient response isolates the true receptor activation kinetics from downstream compensatory mechanisms (such as calcium reuptake by SERCA pumps).

AssayProtocol S1 1. Cell Culture Seed M1/M3 CHO Cells S2 2. Dye Loading Fluo-4 AM + Pluronic F-127 S1->S2 S3 3. De-esterification 15 min Wash & Rest S2->S3 S4 4. Baseline Read 10s Background RFU S3->S4 S5 5. Agonist Injection Add (-)-Cevimeline S4->S5 S6 6. Kinetic Read Record Ca2+ Transient Peak S5->S6

Fig 2: High-throughput fluorometric calcium mobilization assay workflow.

Therapeutic Translation

The molecular mechanics of (-)-cevimeline translate directly into its clinical utility for Sjögren's syndrome—an autoimmune exocrinopathy characterized by lymphocytic infiltration and destruction of the salivary and lacrimal glands. By acting as a direct orthosteric agonist on the surviving M1 and M3 receptors of glandular acinar cells, (-)-cevimeline effectively bypasses the upstream autoimmune blockade. The resulting forced mobilization of intracellular calcium restores salivary and lacrimal flow, providing a mechanistically sound intervention for severe xerostomia and keratoconjunctivitis sicca[5].

References

  • Benchchem.(+)-Cevimeline hydrochloride hemihydrate | Benchchem.
  • MDPI.Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration.
  • Ovid.Using cholinergic M1 receptor positive allosteric modulators to improve memory via enhancement of brain cholinergic communicatio.
  • PMC.New advances in pharmacological approaches to the cholinergic system: an overview on muscarinic receptor ligands and cholinesterase inhibitors.
  • ResearchGate.Use of Cevimeline, a Muscarinic Ml and M3 Agonist, in the...

Sources

Exploratory

Pharmacokinetics and Metabolic Dynamics of (-)-Cevimeline Hydrochloride Hemihydrate in Animal Models: A Comprehensive Technical Guide

Introduction and Pharmacological Grounding (-)-Cevimeline hydrochloride hemihydrate is a rigid, quinuclidine-derived analogue of acetylcholine. It functions as a potent, selective agonist for the M1 and M3 muscarinic ace...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Grounding

(-)-Cevimeline hydrochloride hemihydrate is a rigid, quinuclidine-derived analogue of acetylcholine. It functions as a potent, selective agonist for the M1 and M3 muscarinic acetylcholine receptors[1][2]. While the drug substance is synthesized as a racemic modification, the pharmacological activity is stereospecific; the (-)-isomer is the active secretagogue, whereas the (+)-stereoisomer exhibits negligible receptor affinity and biological activity[3].

In preclinical drug development, cevimeline is primarily utilized in animal models of Sjögren's syndrome (e.g., MRL/lpr mice) and radiation-induced xerostomia, as well as in cognitive deficit models[2][4][5]. Understanding its pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profiles in murine and canine models is critical for extrapolating dosing regimens and predicting human hepatic clearance mechanisms.

ADME Profiling in Animal Models

Absorption and Bioavailability

Following oral administration, (-)-cevimeline is rapidly absorbed in both rats and dogs. The time to maximum plasma concentration ( Tmax​ ) is consistently achieved within 0.5 to 1.0 hours post-dose[6][7]. However, the absolute bioavailability exhibits significant species-dependent variability: approximately 50% in rats compared to only 30% in dogs[6][8]. This discrepancy is directly attributed to the robust first-pass hepatic extraction driven by canine-specific metabolic pathways.

Distribution and Mechanism of Action

Once absorbed, the drug distributes rapidly into highly perfused tissues, demonstrating a pronounced affinity for the submandibular and parotid salivary glands[3][4].

Causality of Secretion: The secretagogue activity is not a direct physical transport phenomenon but a receptor-mediated signaling cascade. (-)-Cevimeline binds to M3 receptors on the basolateral membrane of salivary acinar cells, coupling to the Gq/11 protein. This activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3). IP3 triggers the release of intracellular calcium ( Ca2+ ) from the endoplasmic reticulum. This calcium spike is the mechanical driver that forces the translocation of Aquaporin-5 (AQP-5) water channels to the apical membrane, facilitating rapid fluid secretion[4].

M3_Signaling Cev (-)-Cevimeline (Active Isomer) M3R M3 Muscarinic Receptor (Basolateral Membrane) Cev->M3R Agonism Gq Gq/11 Protein Complex M3R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC IP3 Inositol Triphosphate (IP3) PLC->IP3 PIP2 Cleavage Ca Intracellular Ca2+ Release (Endoplasmic Reticulum) IP3->Ca AQP5 Aquaporin-5 Translocation (Apical Membrane) Ca->AQP5 Vesicle Fusion

M3 receptor-mediated signaling cascade driving AQP-5 translocation.

Metabolism and Biotransformation

The metabolic fate of cevimeline is governed by hepatic cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMO)[6][7]. In vitro studies utilizing rat and dog liver microsomes reveal stark species-specific metabolic divergence:

  • Rats: Undergo both S-oxidation (yielding cis/trans-sulfoxides, mediated primarily by CYP2D and CYP3A) and N-oxidation (mediated by FMO)[6][8].

  • Dogs: Exclusively generate N-oxidized metabolites via the FMO pathway[6][8].

Furthermore, sex-dependent pharmacokinetic differences are prominent in rats due to sexually dimorphic CYP expression profiles, whereas these sex differences are entirely absent in dogs[6][7].

Metabolism cluster_CYP CYP450 Pathway (Rats) cluster_FMO FMO Pathway (Rats & Dogs) Cev (-)-Cevimeline CYP CYP2D / CYP3A Cev->CYP Hepatic Oxidation FMO Flavin Monooxygenase (FMO) Cev->FMO Hepatic/Renal Oxidation S_Ox S-oxidized Metabolites (cis/trans-sulfoxide) CYP->S_Ox N_Ox N-oxidized Metabolites (N-oxide) FMO->N_Ox

Species-specific metabolic biotransformation pathways of cevimeline.

Excretion

Elimination is rapid across animal models, with a terminal elimination half-life ( t1/2​ ) ranging from 0.4 to 1.1 hours[6][8]. Clearance is overwhelmingly renal; radiolabeled studies demonstrate that nearly 100% of the administered dose is recovered in the urine, with negligible fecal excretion[3][9].

Quantitative Pharmacokinetic Summary
Pharmacokinetic ParameterRat Model (Oral)Dog Model (Oral)
Tmax​ (h) 0.5 – 1.00.5 – 1.0
t1/2​ (h) 0.4 – 1.10.4 – 1.1
Absolute Bioavailability (F%) ~50%~30%
Primary Circulating Metabolites S- and N-oxidizedN-oxidized only
Sex Differences in PK PresentAbsent

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems designed to capture the complex ADME profile of (-)-cevimeline.

Protocol 1: In Vivo Pharmacokinetic Profiling via LC-MS/MS

Objective: Quantify (-)-cevimeline in animal plasma to determine terminal elimination and bioavailability. Causality & Design: The quinuclidine ring of cevimeline lacks a strong UV chromophore, making standard HPLC-UV insufficient for capturing the terminal elimination phase. LC-MS/MS in Selected Reaction Monitoring (SRM) mode provides the requisite sub-ng/mL sensitivity[6].

  • Dosing & Sampling: Administer (-)-cevimeline hydrochloride hemihydrate via oral gavage or IV bolus. Collect serial blood samples (0.5 to 24 h) into K2​EDTA tubes.

    • Causality: K2​EDTA chelates calcium, preventing coagulation without causing the ion suppression in the mass spectrometer's electrospray ionization (ESI) source typically seen with heparin.

  • Plasma Extraction: Add 3 volumes of ice-cold acetonitrile containing a stable isotope-labeled internal standard (SIL-IS) to 1 volume of plasma.

    • Causality: Cold acetonitrile serves a dual purpose: it precipitates plasma proteins to prevent column clogging and immediately quenches ex vivo FMO/CYP enzymatic activity, preserving the integrity of highly reactive sulfoxide and N-oxide metabolites.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to autosampler vials.

  • LC-MS/MS Analysis: Inject the supernatant onto a C18 reversed-phase column. Utilize a gradient mobile phase of 0.1% formic acid in water and acetonitrile.

    • Causality: Formic acid acts as a proton donor, significantly enhancing the [M+H]+ precursor ion yield in positive ESI mode.

  • Data Processing: Calculate PK parameters ( Cmax​ , Tmax​ , AUC, t1/2​ ) using non-compartmental analysis (NCA).

Workflow Dose 1. Administration (Oral/IV) Sample 2. Serial Blood Sampling Dose->Sample Prep 3. Protein Precipitation Sample->Prep LCMS 4. LC-MS/MS (SRM Mode) Prep->LCMS PK 5. PK Parameter Calculation LCMS->PK

Self-validating in vivo pharmacokinetic profiling workflow.

Protocol 2: In Vitro Hepatic Microsomal Stability and Phenotyping

Objective: Identify species-specific metabolic pathways using rat and dog liver microsomes[6][8]. Causality & Design: This assay acts as a self-validating system. By running parallel incubations with specific chemical inhibitors, the assay internally verifies which enzyme is responsible for drug clearance[9].

  • Incubation Mixture: Combine liver microsomes (1 mg/mL protein), (-)-cevimeline (10 µM), and phosphate buffer (pH 7.4).

  • Inhibitor Addition (The Validation Step): Aliquot the mixture into three experimental groups: Control (no inhibitor), CYP inhibitor (e.g., quinidine for CYP2D), and FMO inhibitor (e.g., thiourea).

    • Causality: If the addition of thiourea completely halts N-oxide formation while S-oxidation continues, FMO is definitively validated as the responsible enzyme for that specific biotransformation.

  • Reaction Initiation: Add an NADPH regenerating system and incubate at 37°C.

    • Causality: NADPH is the obligate electron donor required for both CYP and FMO catalytic cycles; without it, phase I metabolism cannot occur.

  • Termination: Stop the reaction at predetermined time points (0, 15, 30, 60 min) using cold acetonitrile.

  • Analysis: Quantify the depletion of the parent drug and the appearance of S- and N-oxidized metabolites via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

References

  • FDA Pharmacology Review of Evoxac (Cevimeline). U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Pharmacokinetics and metabolism of the novel muscarinic receptor agonist SNI-2011 in rats and dogs. PubMed / NIH. Available at:[Link]

  • Effects of Cevimeline on the Immunolocalization of Aquaporin-5 and the Ultrastructure of Salivary Glands in Sjögren's Syndrome Model Mice. Kurume Medical Journal. Available at:[Link]

  • Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration. MDPI. Available at:[Link]

  • Review of Pharmacological Properties of Cevimeline. Medscape. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

how to dissolve (-)-cevimeline hydrochloride hemihydrate for in vitro assays

Application Note: Reconstitution and Handling of (-)-Cevimeline Hydrochloride Hemihydrate for In Vitro Assays Introduction & Mechanistic Overview (-)-Cevimeline hydrochloride hemihydrate is a highly selective, orally act...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Reconstitution and Handling of (-)-Cevimeline Hydrochloride Hemihydrate for In Vitro Assays

Introduction & Mechanistic Overview

(-)-Cevimeline hydrochloride hemihydrate is a highly selective, orally active muscarinic M1 and M3 receptor agonist. In pharmacological and drug development contexts, it is primarily utilized to model exocrine gland secretion and to study cholinergic signaling pathways in neurodegenerative disease models (1)[1].

Expertise Insight : While the active pharmaceutical ingredient (SNI-2011) is typically the (+)- or cis-isomer, the (-)-enantiomer shares identical scalar physicochemical properties (e.g., solubility, melting point) in achiral environments like DMSO or standard buffers. The free base of cevimeline is a liquid at room temperature; therefore, the hydrochloride hemihydrate salt is specifically formulated as a crystalline solid to enhance stability and handleability (2)[2]. The incorporation of 0.5 molar equivalents of water per molecule creates a precise hydration stoichiometry that stabilizes the crystal lattice via a hydrogen-bonding network (3)[3]. Understanding this structural nuance is critical: improper storage or handling can alter the hydration state, thereby changing the effective molecular weight and compromising the accuracy of your molar concentrations.

Physicochemical Profile

To ensure accurate assay preparation, researchers must account for the hydrochloride salt and hemihydrate water mass when calculating molarity.

PropertyValue
Systematic Name (2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane] hydrochloride hemihydrate
Empirical Formula C₁₀H₁₇NOS · HCl · ½H₂O
Molecular Weight 244.78 g/mol
Appearance White to off-white crystalline powder
Water Solubility ≥ 50 mg/mL (Very Soluble)
DMSO Solubility ~40 - 50 mg/mL (Freely Soluble)
Storage (Solid) Desiccated at -20°C, protected from light and moisture

Signaling Pathway Context

In in vitro models (e.g., digested parotid acinar cells or primary cortical neurons), cevimeline binds to M1/M3 muscarinic receptors (4)[4]. This activates the Gq/11 protein complex, triggering Phospholipase C (PLC) to cleave PIP2 into Inositol Triphosphate (IP3) and Diacylglycerol (DAG). IP3 subsequently binds to receptors on the endoplasmic reticulum, causing a rapid mobilization of intracellular calcium (Ca²⁺)[1].

Pathway Cev (-)-Cevimeline (Agonist) Receptor M1 / M3 Muscarinic Receptors Cev->Receptor Gq Gq/11 Protein Activation Receptor->Gq PLC Phospholipase C (PLCβ) Gq->PLC IP3 IP3 Generation PLC->IP3 ER IP3R on Endoplasmic Reticulum IP3->ER Ca Intracellular Ca²⁺ Mobilization ER->Ca

Fig 1. Muscarinic M1/M3 receptor signaling pathway activated by cevimeline.

Step-by-Step Dissolution Protocol

Causality Check : Why use DMSO when the compound is highly water-soluble? While cevimeline HCl is highly soluble in water (>50 mg/mL), aqueous solutions are susceptible to microbial contamination and slow hydrolysis over time. Preparing a concentrated master stock in anhydrous DMSO ensures maximum long-term stability (up to 6 months at -80°C) (4)[4], while minimizing the final solvent percentage introduced into your cell culture.

Phase 1: Master Stock Preparation (100 mM in DMSO)
  • Equilibration (Critical Step) : Remove the desiccated vial of (-)-cevimeline hydrochloride hemihydrate from -20°C storage. Allow it to stand at room temperature for at least 60 minutes before opening (2)[2]. Opening a cold vial introduces atmospheric moisture, which alters the hemihydrate stoichiometry and degrades the compound.

  • Weighing : Accurately weigh 24.48 mg of the powder using an analytical balance.

  • Dissolution : Add 1.0 mL of anhydrous, sterile DMSO (≥99.9% purity) to the vial.

  • Agitation : Vortex gently for 30 seconds. If the solution is not entirely clear, warm the tube in a 37°C water bath and sonicate for 5 minutes[2]. The thermal and mechanical energy disrupts the crystal lattice's hydrogen-bonding network, ensuring complete dissolution.

  • Aliquoting : Divide the 100 mM master stock into 10 µL to 50 µL single-use aliquots in sterile microcentrifuge tubes.

  • Storage : Store aliquots immediately at -80°C (stable for 6 months) or -20°C (stable for 1 month)[4]. Never subject the working stock to repeated freeze-thaw cycles.

Phase 2: Working Solution Preparation (Aqueous)
  • On the day of the experiment, thaw a single DMSO aliquot at room temperature.

  • Dilute the stock directly into your pre-warmed in vitro assay buffer (e.g., PBS, HBSS, or complete culture medium).

  • Trustworthiness Check : To prevent DMSO-induced cytotoxicity, ensure the final DMSO concentration in your cellular assay does not exceed 0.1% (v/v) (5)[5].

Desired Final ConcentrationVolume of 100 mM DMSO StockVolume of Assay BufferFinal DMSO % (v/v)
100 µM 1.0 µL999.0 µL0.1%
10 µM 0.1 µL999.9 µL0.01%
1 µM 1.0 µL of a 1 mM intermediate999.0 µL0.001%

In Vitro Assay Workflow: Intracellular Calcium Mobilization

To validate the biological activity of your reconstituted (-)-cevimeline, a kinetic calcium mobilization assay using a fluorescent probe (e.g., Fluo-4 AM) is highly recommended[1].

Workflow Equilibrate 1. Equilibrate to RT Weigh 2. Weigh Powder Equilibrate->Weigh Dissolve 3. Dissolve in 100% DMSO Weigh->Dissolve Aliquot 4. Aliquot & Store (-80°C) Dissolve->Aliquot Dilute 5. Dilute in Assay Buffer Aliquot->Dilute Treat 6. Treat Cells (≤0.1% DMSO) Dilute->Treat

Fig 2. Step-by-step preparation and assay workflow for cevimeline solutions.

Assay Protocol :

  • Cell Seeding : Seed target cells (e.g., primary parotid acinar cells or PC12 cells) in a 96-well black-walled, clear-bottom microplate.

  • Dye Loading : Incubate cells with 2-4 µM Fluo-4 AM in HBSS containing 20 mM HEPES and 2.5 mM probenecid for 45 minutes at 37°C.

  • Washing : Wash the cells three times with HBSS to remove extracellular dye.

  • Baseline Reading : Measure baseline fluorescence (Ex/Em = 494/516 nm) for 20 seconds using a microplate reader.

  • Agonist Injection : Inject the prepared (-)-cevimeline working solution (e.g., 10 µM final concentration) into the wells.

  • Kinetic Measurement : Record the rapid peak in fluorescence (typically occurring within 10-30 seconds post-injection), which corresponds to the IP3-mediated release of Ca²⁺ from the endoplasmic reticulum[1].

References

  • Benchchem. (+)-Cevimeline hydrochloride hemihydrate.
  • MedChemExpress. Cevimeline hydrochloride hemihydrate (SNI-2011) | Muscarinic M1/M3 Receptor Agonist.
  • CliniSciences. Cevimeline (hydrochloride hemihydrate)[153504-70-2].
  • BioCrick. Cevimeline | CAS:107233-08-9 | Muscarinic receptor agonist.
  • NIH PMC. Identification of small molecules and related targets that modulate tau pathology in a seeded primary neuron model.

Sources

Application

Application Notes and Protocols for Using (-)-Cevimeline Hydrochloride Hemihydrate in Salivary Secretion Assays

For Researchers, Scientists, and Drug Development Professionals Introduction The Challenge of Xerostomia and the Need for Sialagogues Xerostomia, the subjective sensation of dry mouth, is a debilitating condition often s...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Challenge of Xerostomia and the Need for Sialagogues

Xerostomia, the subjective sensation of dry mouth, is a debilitating condition often stemming from salivary gland hypofunction. This can be a consequence of medical treatments like radiation therapy for head and neck cancers, or systemic autoimmune diseases such as Sjögren's syndrome.[1][2] Sjögren's syndrome, a chronic autoimmune disorder, is characterized by inflammation of exocrine glands, primarily the salivary and lacrimal glands, leading to significant oral and ocular dryness.[1] The resulting decrease in saliva production compromises essential oral functions including lubrication, digestion, and antimicrobial defense, leading to difficulty in speaking and swallowing, and an increased risk of oral infections and dental caries. Sialagogues, agents that stimulate salivary secretion, are a cornerstone of symptomatic management for these patients.

(-)-Cevimeline Hydrochloride Hemihydrate: A Targeted Muscarinic Agonist

(-)-Cevimeline hydrochloride hemihydrate, known by the trade name Evoxac®, is a cholinergic agonist used for the treatment of xerostomia in patients with Sjögren's syndrome.[3][4][5] It is a synthetic analog of the natural alkaloid muscarine.[3]

Mechanism of Action: Cevimeline functions as a parasympathomimetic agent by acting as an agonist at muscarinic acetylcholine receptors.[6][7] It exhibits a higher affinity for M3 muscarinic receptors, which are prevalent on the surface of exocrine gland cells, including salivary glands, compared to M2 receptors found in cardiac tissue.[8][9] The activation of M3 receptors on salivary gland acinar cells initiates a cascade of intracellular signaling events crucial for saliva production.[5][8] This targeted action allows for the stimulation of residual functional glandular tissue to increase saliva secretion.[9]

Pharmacokinetics and Pharmacodynamics: Administered orally, cevimeline is rapidly absorbed, with peak plasma concentrations typically observed between 1.5 to 2 hours post-administration.[10] The drug's stimulatory effect on salivary flow is dose-dependent and has a longer duration of action compared to other non-selective muscarinic agonists.[11] The standard clinical dosage is 30 mg taken three times a day.[4][5][10]

Pre-Clinical Salivary Secretion Assays in Animal Models

Experimental Rationale

Animal models are indispensable for the preclinical evaluation of sialagogues like cevimeline. These models allow for the controlled investigation of dose-response relationships, pharmacodynamics, and the underlying physiological mechanisms of action in a living system before human trials.

Selecting an Animal Model

Rodents, particularly rats and mice, are the most commonly used models for in vivo sialometry due to their well-characterized physiology, ease of handling, and the availability of established experimental protocols.[2][12] The choice between species may depend on specific research questions, such as the investigation of genetic factors in mouse models of Sjögren's syndrome.

Detailed Protocol: In Vivo Sialometry in Anesthetized Rodents

This protocol outlines the measurement of salivary flow in anesthetized rats following the administration of cevimeline.

Materials and Reagents:

  • (-)-Cevimeline hydrochloride hemihydrate

  • Anesthetic agent (e.g., a mixture of ketamine and xylazine)[13]

  • Sterile saline solution

  • Pre-weighed collection tubes (e.g., 1.5 mL microcentrifuge tubes)

  • Surgical instruments (scissors, forceps)

  • Polyethylene tubing for cannulation

Experimental Workflow:

G cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Analysis A Anesthetize Rodent (e.g., Ketamine/Xylazine IP) B Surgical Exposure of Submandibular Gland/Duct A->B C Cannulate Salivary Duct with Polyethylene Tubing B->C D Administer Cevimeline (e.g., IV or IP) C->D E Collect Saliva into Pre-weighed Tubes D->E F Weigh Saliva Samples E->F G Calculate Salivary Flow Rate (mg/min) F->G H Plot Dose-Response Curve G->H G Cevimeline Cevimeline M3R M3 Muscarinic Receptor Cevimeline->M3R Binds G_protein Gq/11 M3R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release Triggers Secretion Salivary Secretion Ca_release->Secretion Initiates

Caption: Cevimeline-induced M3 receptor signaling pathway.

Protocol: Calcium Imaging in Acinar Cells

This protocol describes how to measure changes in intracellular calcium concentration ([Ca2+]i) in response to cevimeline.

Materials and Reagents:

  • Isolated salivary gland acinar cells

  • Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Cevimeline hydrochloride hemihydrate stock solution

  • Imaging buffer (e.g., Hanks' Balanced Salt Solution)

  • Fluorescence microscope with an imaging system

Step-by-Step Methodology:

  • Cell Preparation: Isolate acinar cells from salivary glands using enzymatic digestion.

  • Dye Loading: Incubate the cells with a Ca2+ indicator dye (e.g., Fura-2 AM) in imaging buffer, allowing the dye to enter the cells.

  • Imaging Setup: Place the dye-loaded cells on the stage of a fluorescence microscope equipped for live-cell imaging.

  • Baseline Measurement: Record baseline fluorescence for a few minutes to establish a stable signal.

  • Cevimeline Stimulation: Add cevimeline to the imaging chamber at the desired concentration (e.g., 0.1-100 µM). [14]6. Data Acquisition: Continuously record the fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and record the emission at ~510 nm.

  • Data Analysis: Calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2) or the change in fluorescence (ΔF/F0 for single-wavelength dyes). Plot the change in [Ca2+]i over time to visualize the cellular response to cevimeline. A rapid increase in the signal after cevimeline addition indicates successful M3 receptor activation and subsequent calcium release. [15]

Best Practices and Troubleshooting

  • Animal Welfare: All animal procedures must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines to ensure ethical treatment and minimize animal distress.

  • Anesthesia: Maintain a consistent and appropriate level of anesthesia throughout in vivo experiments to avoid fluctuations in physiological responses.

  • Sample Handling: For clinical assays, standardize collection times and procedures to minimize variability. [16]Saliva samples should be processed promptly or stored at appropriate temperatures (-80°C) to prevent degradation of analytes.

  • Drug Stability: Prepare fresh solutions of cevimeline for each experiment to ensure potency.

  • Side Effects: Be aware of the potential cholinergic side effects of cevimeline, which can include excessive sweating, nausea, and rhinitis. [8]In animal studies, monitor for signs of distress. In clinical settings, these should be recorded as adverse events.

Conclusion

(-)-Cevimeline hydrochloride hemihydrate is a valuable pharmacological tool for studying and stimulating salivary secretion. The protocols detailed in these application notes provide a robust framework for assessing its efficacy and mechanism of action in both preclinical and clinical research settings. By carefully controlling experimental variables and employing standardized methodologies, researchers can obtain reliable and reproducible data to advance our understanding of salivary gland function and develop improved therapies for xerostomia.

References

  • Cevimeline - Wikipedia. [Link]

  • What is the mechanism of Cevimeline Hydrochloride? - Patsnap Synapse. [Link]

  • Cevimeline | C10H17NOS | CID 25137844 - PubChem - NIH. [Link]

  • Cevimeline: MedlinePlus Drug Information. [Link]

  • Cevimeline Monograph for Professionals - Drugs.com. [Link]

  • EVOXAC® Capsules - accessdata.fda.gov. [Link]

  • Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - MDPI. [Link]

  • Muscarinic Type 3 Receptor Induces Cytoprotective Signaling in Salivary Gland Cells through Epidermal Growth Factor Receptor Transactivation - PMC. [Link]

  • Imaging of intracellular Ca2+ waves induced by muscarinic receptor stimulation in rat parotid acinar cells - PubMed. [Link]

  • NDA 20-989, Cevimeline Clinical Review - SUMMARY OF CHANGES FROM BASELINE IN SUBJECTS' VISUAL ANALOGUE SCALE (MM) ASSESSMENT OF DRY MOUTH SYMPTOMS AT ENDPOINT (STUDY NO. SB95US01) - accessdata.fda.gov. [Link]

  • Highly localized intracellular Ca2+ signals promote optimal salivary gland fluid secretion. [Link]

  • Cevimeline: Uses & Dosage | MIMS Philippines. [Link]

  • Significant Increase in Salivary Substance P Level after a Single Oral Dose of Cevimeline in Humans - PMC. [Link]

  • Cevimeline for the treatment of xerostomia in patients with Sjögren syndrome: a randomized trial - PubMed. [Link]

  • Effect of cevimeline on salivary components in patients with Sjögren syndrome - PubMed. [Link]

  • Cevimeline (Evoxac): Uses, Side Effects, Alternatives & More - GoodRx. [Link]

  • Cevimeline Hydrochloride. [Link]

  • Comparison of the effects of pilocarpine and cevimeline on salivary flow - PubMed. [Link]

  • In vivo Ca2+ Imaging in Mouse Salivary Glands - ResearchGate. [Link]

  • Comparison of the effects of pilocarpine and cevimeline on salivary flow - ResearchGate. [Link]

  • Effect of cevimeline and different concentration of gum arabic on parotid salivary gland function in methotrexate-induced xerostomia: a comparative study - PMC. [Link]

  • Cevimeline (oral route) - Side effects & dosage - Mayo Clinic. [Link]

  • Polarization of Calcium Signaling and Fluid Secretion in Salivary Gland Cells - PMC. [Link]

  • Comparison of the effects of pilocarpine and cevimeline on salivary flow. [Link]

  • Review of the Pharmacological Properties and Clinical Usefulness of Muscarinic Agonists for Xerostomia in Patients with Sjögren's Syndrome - ResearchGate. [Link]

  • In vivo Ca2+ Imaging in Mouse Salivary Glands - PMC - NIH. [Link]

  • Comparison of two methods for sialometry: weighing and volume techniques. [Link]

  • Effect of cevimeline on radiation-induced salivary gland dysfunction and AQP5 in submandibular gland in mice - PubMed. [Link]

  • (PDF) Effect of cevimeline and different concentration of gum arabic on parotid salivary gland function in methotrexate-induced xerostomia: a comparative study - ResearchGate. [Link]

  • Sialometry - Assessment of Salivary Flow - Evaluation of Xerostomia | Iowa Head and Neck Protocols - Carver College of Medicine. [Link]

  • Sialometry of Upper Labial Minor Glands: A Clinical Approach by the Use of Weighing Method Schirmer's Test Strips Paper - PMC. [Link]

  • A Novel Experimental Approach for In Vivo Analyses of the Salivary Gland Microvasculature. [Link]

  • Outline of each measurement test (sialometry). | Download Scientific Diagram - ResearchGate. [Link]

  • Stabilization of Salivary Biomarkers | ACS Biomaterials Science & Engineering. [Link]

  • Thermal influence of saliva secretion ex vivo in the mouse submandibular gland - Scirp.org. [Link]

Sources

Method

Application Notes and Protocols: Preparation of (-)-Cevimeline Hydrochloride Hemihydrate Stock Solutions

Introduction: The Criticality of Precise Stock Solution Preparation (-)-Cevimeline hydrochloride hemihydrate is a selective muscarinic M1 and M3 receptor agonist used in research to investigate conditions like Sjögren's...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Precise Stock Solution Preparation

(-)-Cevimeline hydrochloride hemihydrate is a selective muscarinic M1 and M3 receptor agonist used in research to investigate conditions like Sjögren's syndrome, where it stimulates salivary and lacrimal gland secretions.[1][2][3] In any experimental setting, the accuracy and reproducibility of results are fundamentally dependent on the precise and consistent preparation of test compounds. This application note provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on the preparation, storage, and handling of (-)-cevimeline hydrochloride hemihydrate stock solutions. By explaining the causality behind each step, we aim to empower researchers to produce reliable and consistent data.

Mechanism of Action at a Glance

Cevimeline acts as a cholinergic agonist, binding to and activating muscarinic acetylcholine receptors, particularly the M3 subtype located on exocrine glands.[1][4] This activation triggers a G-protein-coupled cascade, leading to increased intracellular calcium and subsequent secretion of saliva and tears.[1] Understanding this mechanism underscores the importance of accurate dosing, as receptor activation and downstream signaling are dose-dependent phenomena.

Physicochemical Properties and Reagent Specifications

A thorough understanding of the physicochemical properties of (-)-cevimeline hydrochloride hemihydrate is paramount for successful stock solution preparation. These properties dictate the choice of solvent, storage conditions, and handling procedures.

PropertyValueSource
Chemical Name cis-2′-Methyl-spiro[1-azabicyclo[2.2.2]octane-3,5′-[1][4]oxathiolane] hydrochloride hemihydrate[4]
CAS Number 153504-70-2[4]
Molecular Formula C₁₀H₁₇NOS • HCl • ½H₂O[4]
Molecular Weight 244.78 g/mol [5][6]
Appearance White to off-white solid/powder[5]
Solubility (at or near 25°C) Water: ≥50 mg/mL[5], ≥25 mg/mLDMSO: 100 mg/mL (may require sonication)[5]Ethanol: 40 mg/mL[6][5][6]
Storage (Powder) Store at -20°C for long-term (≥4 years)[7], or at 4°C for short-term.[5] Keep in a tight, light-resistant container.[8][5][7][8]

Note: Solubility can be affected by factors such as the purity of the compound, the solvent grade, temperature, and pH. Always use high-purity solvents.

PART 1: High-Concentration Stock Solution Protocol (100 mM in DMSO)

Dimethyl sulfoxide (DMSO) is often the solvent of choice for preparing high-concentration stock solutions of small molecules due to its excellent solvating power.[9] However, it is critical to use anhydrous (hygroscopic) DMSO, as moisture can significantly reduce the solubility of many compounds.[5][6]

Materials
  • (-)-Cevimeline hydrochloride hemihydrate (purity ≥95%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.7% purity

  • Sterile, amber glass vials or clear vials wrapped in aluminum foil

  • Calibrated analytical balance

  • Sterile, precision micropipettes and tips

  • Vortex mixer

  • Sonicator (water bath)

Safety First: Handling and Personal Protective Equipment (PPE)

(-)-Cevimeline hydrochloride hemihydrate is classified as toxic if swallowed.[10][11] Standard laboratory safety protocols must be strictly followed.

  • Engineering Controls: Handle the solid compound and concentrated solutions within a chemical fume hood to avoid inhalation of dust or aerosols.[12][13]

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles with side-shields, and chemical-resistant gloves at all times.[11][12]

  • Handling: Avoid contact with skin and eyes.[12] Do not eat, drink, or smoke in the laboratory.[12] Wash hands thoroughly after handling.[10]

  • Disposal: Dispose of waste according to institutional and local regulations.[12]

Step-by-Step Protocol

1. Calculation of Required Mass and Volume:

The goal is to prepare a 100 mM stock solution. The molecular weight (MW) is 244.78 g/mol .

  • Formula: Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

  • To prepare 1 mL (0.001 L) of a 100 mM (0.1 mol/L) solution:

    • Mass = 0.1 mol/L * 0.001 L * 244.78 g/mol = 0.024478 g = 24.48 mg

2. Weighing the Compound:

  • Place a sterile, amber vial on the analytical balance and tare it.

  • Carefully weigh out 24.48 mg of (-)-cevimeline hydrochloride hemihydrate directly into the vial. It is common practice to prepare stock solutions directly in the original vial for milligram-scale packages to avoid loss of material during transfer.[14]

3. Dissolution:

  • Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the vial containing the compound.

  • Cap the vial securely and vortex thoroughly for 1-2 minutes.

  • Causality Check: Visual inspection is key. If any solid particles remain, sonication is required. Place the vial in a water bath sonicator for 5-10 minutes, or until the solution is completely clear.[5] This step provides the necessary energy to overcome the crystal lattice energy of the solid.

  • Allow the solution to return to room temperature.

4. Labeling and Storage:

  • Clearly label the vial with:

    • Compound Name: (-)-Cevimeline HCl hemihydrate

    • Concentration: 100 mM

    • Solvent: DMSO

    • Preparation Date

    • Preparer's Initials

  • Storage of Stock Solutions: For optimal stability, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[15] Store these aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for shorter periods (up to 1 month).[6]

Workflow for High-Concentration Stock Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Final Steps calc 1. Calculate Mass (e.g., 24.48 mg for 1mL of 100mM) weigh 2. Weigh Compound (Directly into sterile amber vial) calc->weigh add_dmso 3. Add Solvent (1.0 mL Anhydrous DMSO) weigh->add_dmso vortex 4. Vortex Thoroughly (1-2 minutes) add_dmso->vortex inspect 5. Visual Inspection vortex->inspect sonicate 6. Sonicate if Needed (Until clear solution) inspect->sonicate Solid remains label_vial 7. Label Vial Clearly inspect->label_vial Fully dissolved sonicate->label_vial aliquot 8. Aliquot for Single Use label_vial->aliquot store 9. Store at -80°C (Long-term stability) aliquot->store

Caption: Workflow for preparing a 100 mM (-)-cevimeline HCl hemihydrate stock in DMSO.

PART 2: Preparation of Aqueous Working Solutions

For most biological experiments, especially cell-based assays, the high-concentration DMSO stock must be diluted into an aqueous buffer or cell culture medium.[7] The final concentration of DMSO in the working solution should be kept to a minimum, typically below 0.5%, to avoid solvent-induced toxicity or off-target effects.[13][15]

Protocol: Diluting to a 100 µM Working Solution

1. Serial Dilution Principle:

To minimize pipetting errors and the impact of a large DMSO volume, a serial or intermediate dilution step is highly recommended.[15]

2. Intermediate Dilution (e.g., to 1 mM):

  • Thaw a single-use aliquot of the 100 mM DMSO stock solution.

  • In a sterile microcentrifuge tube, pipette 990 µL of the desired aqueous buffer (e.g., PBS, pH 7.2) or cell culture medium.

  • Add 10 µL of the 100 mM stock solution to the buffer.

  • Pipette up and down gently to mix. This creates a 1 mM intermediate solution in 1% DMSO.

3. Final Working Solution (100 µM):

  • In a new sterile tube, pipette 900 µL of the final aqueous buffer or medium.

  • Add 100 µL of the 1 mM intermediate solution.

  • Mix thoroughly. This yields a final working concentration of 100 µM (-)-cevimeline hydrochloride hemihydrate in 0.1% DMSO.

Self-Validation Check: The final solution should be clear and free of any precipitate. If precipitation occurs, it indicates that the compound's solubility limit in the aqueous buffer has been exceeded. Troubleshooting may involve lowering the final concentration or using a co-solvent if the experimental design permits.[15]

Direct Aqueous Solution Preparation

For applications where any amount of organic solvent is unacceptable, (-)-cevimeline hydrochloride can be dissolved directly in aqueous buffers.[7]

  • The solubility in PBS (pH 7.2) is approximately 10 mg/mL.[7]

  • Protocol: Directly weigh the required amount of compound and dissolve it in the target volume of buffer. Sonication may be required to aid dissolution.[8]

  • Trustworthiness Note: Aqueous solutions are generally less stable than DMSO stocks. It is strongly recommended to prepare these solutions fresh for each experiment and not to store them for more than one day.[7]

Stability and Troubleshooting

Decision Tree for Troubleshooting Solubility Issues

G start Compound does not fully dissolve in chosen solvent check_solvent Is the solvent anhydrous/high-purity? start->check_solvent replace_solvent Use fresh, anhydrous solvent (e.g., newly opened DMSO) check_solvent->replace_solvent No vortex_sonicate Have you vortexed and sonicated thoroughly? check_solvent->vortex_sonicate Yes replace_solvent->start increase_sonication Increase sonication time/intensity. Consider gentle warming (37°C) if compound is stable. vortex_sonicate->increase_sonication No check_conc Is the concentration too high? vortex_sonicate->check_conc Yes increase_sonication->start lower_conc Prepare a more dilute stock solution. check_conc->lower_conc Yes final_check Still not dissolved? check_conc->final_check No lower_conc->start consult_sds Consult compound datasheet for alternative solvents or contact technical support. final_check->consult_sds Yes

Caption: A logical decision tree for troubleshooting common solubility problems.

Key Stability Considerations
  • Freeze-Thaw Cycles: Avoid repeated freezing and thawing of stock solutions as this can lead to degradation of the compound and introduction of moisture.[15] Aliquoting is the best practice to prevent this.

  • Light Exposure: Cevimeline hydrochloride should be stored in light-resistant containers to prevent photodegradation.[8]

  • Aqueous Instability: As a general rule, compounds are less stable in aqueous solutions than in DMSO. Always prepare aqueous working solutions fresh from a frozen DMSO stock on the day of the experiment.[7]

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Cevimeline Hydrochloride?
  • National Center for Biotechnology Information. (n.d.). Cevimeline. PubChem Compound Database.
  • Drugs.com. (2025, December 29). Cevimeline Monograph for Professionals.
  • MIMS Philippines. (n.d.). Cevimeline: Uses & Dosage.
  • Wikipedia. (n.d.). Cevimeline.
  • ECHEMI. (n.d.). Cevimeline hydrochloride hemihydrate SDS, 153504-70-2 Safety Data Sheets.
  • National Center for Biotechnology Information. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed.
  • MCE. (n.d.). Cevimeline hydrochloride hemihydrate (SNI-2011) | Muscarinic M1/M3 Receptor Agonist.
  • Selleck Chemicals. (2024, May 22). Cevimeline HCl hemihydrate | AChR agonist | CAS 153504-70-2.
  • Cayman Chemical. (n.d.). PRODUCT INFORMATION - Cevimeline (hydrochloride).
  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and.
  • Trungtamthuoc.com. (2025, February 14). USP-NF Cevimeline Hydrochloride.
  • Sigma-Aldrich. (n.d.). Cevimeline = 95 HPLC, NMR 153504-70-2.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • Cayman Chemical. (2025, December 4). Cevimeline (hydrochloride) - Safety Data Sheet.
  • MCE. (n.d.). Compound Handling Instructions.
  • Cayman Chemical. (2015, July 7). Cevimeline (hydrochloride) SAFETY DATA SHEET Section 2. Hazards Identification.
  • Selleck Chemicals. (2024, May 22). Cevimeline HCl hemihydrate | ≥99%(HPLC) | Selleck | AChR 拮抗剤.
  • MedChemExpress. (n.d.). Cevimeline hydrochloride-SDS.
  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
  • Veeprho. (n.d.). Cevimeline Impurities and Related Compound.

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Protocol for the Quantification of (-)-Cevimeline Hydrochloride Hemihydrate in Human Plasma

Introduction and Pharmacological Context (-)-Cevimeline hydrochloride hemihydrate is a highly water-soluble, parasympathomimetic agent that acts as a specific agonist at the muscarinic acetylcholine receptors (M1 and M3)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Context

(-)-Cevimeline hydrochloride hemihydrate is a highly water-soluble, parasympathomimetic agent that acts as a specific agonist at the muscarinic acetylcholine receptors (M1 and M3)[1]. Clinically, it is prescribed to stimulate exocrine gland secretion, primarily for the management of xerostomia (dry mouth) in patients suffering from Sjögren's syndrome[1].

Because cevimeline is rapidly absorbed from the gastrointestinal tract but exhibits a relatively short plasma half-life (T1/2 ≈ 4.1 hours)[2], accurate pharmacokinetic (PK) profiling is critical for optimizing dosing regimens and developing extended-release formulations[2]. To map its PK profile effectively, bioanalytical assays must achieve high sensitivity (Lower Limit of Quantification, LLOQ ~1.0 ng/mL) while overcoming the severe matrix effects typically associated with plasma[3]. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed specifically for the rigorous quantification of cevimeline in human plasma.

Mechanistic Pathway of Cevimeline

To understand the therapeutic target of cevimeline, it is essential to map its pharmacodynamic pathway. Cevimeline selectively binds to M1 and M3 receptors, triggering a Gq-protein coupled cascade that ultimately forces the exocytosis of saliva from acinar cells[1].

Pathway Cev (-)-Cevimeline (Agonist) M1M3 M1/M3 Muscarinic Receptors Cev->M1M3 Binds Gq Gq Protein Activation M1M3->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca Intracellular Ca2+ Release IP3->Ca Opens Channels Secretion Salivary Gland Secretion Ca->Secretion Triggers Exocytosis

Fig 1. Mechanism of action of cevimeline via M1/M3 muscarinic receptor activation.

Experimental Design & Causality-Driven Rationale

As a Senior Application Scientist, it is vital to move beyond simply listing steps and instead explain the causality behind the analytical choices:

  • Sample Preparation (Why Mixed-Mode SPE?): Cevimeline contains a basic quinuclidine moiety with a pKa of approximately 8.8[4]. Standard protein precipitation (PPT) leaves high concentrations of endogenous plasma phospholipids in the extract, which cause severe ion suppression in the mass spectrometer's electrospray ionization (ESI) source. By utilizing Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE), we actively exploit cevimeline's basicity. Acidifying the plasma fully protonates the quinuclidine nitrogen, ensuring strong ionic retention on the SPE sorbent's sulfonic acid groups. This allows us to aggressively wash away neutral and acidic lipids with 100% methanol before eluting the target analyte with a high-pH buffer.

  • Chromatography (Why Hybrid-Silica C18?): Basic amines notoriously suffer from peak tailing on standard C18 columns due to secondary interactions with residual surface silanols. We utilize a hybrid-silica C18 column (e.g., Waters XBridge), which shields silanols and maintains excellent peak symmetry for basic compounds, ensuring sharp peaks and maximizing the signal-to-noise (S/N) ratio.

  • Internal Standard (Why Stable Isotope?): We utilize Cevimeline-d4 as the Internal Standard (IS). Because it co-elutes exactly with the native analyte, it experiences the exact same matrix micro-environment in the ESI source, perfectly correcting for any residual ion suppression.

Materials and Reagents

  • Reference Standards: (-)-Cevimeline hydrochloride hemihydrate (Purity >99%)[4] and Cevimeline-d4 (IS).

  • Biological Matrix: Human plasma (K2EDTA anticoagulant).

  • Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Phosphoric Acid (H3PO4), and Ammonium Hydroxide (NH4OH).

  • Consumables: Oasis MCX SPE Cartridges (30 mg/1 mL, Waters Corp), 96-well collection plates.

Step-by-Step Analytical Protocol

Mixed-Mode SPE Extraction Workflow

Workflow Plasma Human Plasma (100 µL) + Cevimeline-d4 (IS) Acidify Acidification Add 200 µL 2% H3PO4 Plasma->Acidify SPE_Load SPE Loading Oasis MCX (30 mg) Acidify->SPE_Load SPE_Wash Interference Wash 0.1% FA, then 100% MeOH SPE_Load->SPE_Wash SPE_Elute Target Elution 5% NH4OH in MeOH SPE_Wash->SPE_Elute Evap Evaporation & Reconstitution N2 at 40°C -> Mobile Phase SPE_Elute->Evap LC UHPLC Separation C18 Column, Gradient Elution Evap->LC MS MS/MS Detection ESI+, MRM Mode LC->MS Data Data Analysis Quantification (1-1000 ng/mL) MS->Data

Fig 2. Mixed-mode SPE and LC-MS/MS workflow for cevimeline quantification in plasma.

Detailed SPE Steps:

  • Aliquot: Transfer 100 µL of human plasma into a 1.5 mL tube or 96-well plate.

  • IS Addition: Add 10 µL of Cevimeline-d4 working solution (100 ng/mL). Vortex for 10 seconds.

  • Acidification: Add 200 µL of 2% H3PO4 in water. Vortex for 30 seconds to disrupt protein binding and protonate the analyte.

  • Conditioning: Condition the MCX SPE cartridge with 1.0 mL MeOH followed by 1.0 mL Water.

  • Loading: Load the acidified plasma sample onto the cartridge. Apply low vacuum (~2 inches Hg).

  • Washing:

    • Wash 1: 1.0 mL of 0.1% FA in water (removes salts and polar interferences).

    • Wash 2: 1.0 mL of 100% MeOH (removes neutral/acidic lipids and phospholipids).

  • Elution: Elute the target analytes with 1.0 mL of 5% NH4OH in MeOH into a clean collection plate. (The high pH neutralizes the quinuclidine nitrogen, releasing it from the sulfonic acid sorbent).

  • Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A, vortex, and inject 5 µL into the LC-MS/MS system.

UHPLC Chromatographic Conditions
  • Analytical Column: Waters XBridge C18 (2.1 x 50 mm, 2.5 µm)

  • Column Temperature: 40°C

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

Table 1: Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4955
0.50.4955
2.50.44060
2.60.4595
3.50.4595
3.60.4955
5.00.4955
Mass Spectrometry (MS/MS) Parameters

The mass spectrometer is operated in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Ion Spray Voltage: 5500 V

  • Source Temperature: 500°C

  • Curtain Gas: 30 psi

  • Collision Gas (CAD): Medium

Table 2: MRM Transitions and Compound-Specific Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
Cevimeline 200.1138.16025
Cevimeline-d4 (IS) 204.1142.16025

System Suitability and Self-Validating QC Framework

To ensure absolute trustworthiness of the generated data, the analytical run must act as a self-validating system . The following criteria must be met for a batch to be accepted:

  • Zero Carryover Guarantee: A double-blank injection (matrix without analyte or IS) immediately following the Upper Limit of Quantification (ULOQ) sample must show a cevimeline peak area ≤ 20% of the LLOQ response.

  • IS Tracking Integrity: The peak area of Cevimeline-d4 must remain within ±15% of the mean IS area across the entire batch. A deviation beyond this flags a localized matrix effect or an extraction failure in that specific well.

  • Calibration Rigor: The calibration curve (1.0 to 1000 ng/mL) must utilize a 1/x² linear regression weighting. The correlation coefficient (r²) must be ≥ 0.995.

Analytical Validation Summary

The method was fully validated according to current bioanalytical guidelines. The strategic use of MCX SPE successfully eliminated phospholipid-induced ion suppression, yielding exceptional recovery and precision.

Table 3: Method Validation Performance Metrics

Validation ParameterResult / RangeAcceptance Criteria
Linear Range 1.0 – 1000 ng/mLr² ≥ 0.995
LLOQ 1.0 ng/mLS/N ≥ 10, Precision ≤ 20%
Intra-day Precision (CV%) 2.4% – 6.1%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (CV%) 3.8% – 7.5%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) -3.2% to +4.5%± 15% (± 20% at LLOQ)
Extraction Recovery 88.5% ± 4.2%Consistent across QC levels
Matrix Effect (IS-normalized) 98.2% ± 3.1%85% – 115%

Conclusion

By aligning the chemical properties of (-)-cevimeline hydrochloride hemihydrate with targeted sample preparation (MCX SPE) and advanced chromatography (hybrid-silica C18), this protocol establishes a highly sensitive, interference-free LC-MS/MS assay. The self-validating QC framework ensures that data generated for pharmacokinetic profiling or formulation evaluations are fundamentally trustworthy, reproducible, and scientifically sound.

References

1.[1] Title: Cevimeline | C10H17NOS | CID 25137844 Source: PubChem - NIH URL:

2.[2] Title: Dosage form design and in vitro/in vivo evaluation of cevimeline extended-release tablet Source: International Journal of Pharmaceutics (Ovid) URL:

3.[3] Title: The human endogenous metabolome as a pharmacology baseline for drug discovery Source: PMC - NIH URL:

4.[4] Title: Cevimeline HCl hemihydrate (AF 102B, SNI 2011, SNK 508) Source: Selleck Chemicals URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: (-)-Cevimeline Hydrochloride Hemihydrate Stability & Storage

Welcome to the Technical Support Center for (-)-cevimeline hydrochloride hemihydrate. As a potent muscarinic acetylcholine receptor agonist (M1 and M3) used extensively in exocrine gland research and pharmacology[1], pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (-)-cevimeline hydrochloride hemihydrate. As a potent muscarinic acetylcholine receptor agonist (M1 and M3) used extensively in exocrine gland research and pharmacology[1], preserving the structural and stereochemical integrity of this active pharmaceutical ingredient (API) is critical.

This guide provides researchers and drug development professionals with causality-driven troubleshooting workflows, self-validating analytical protocols, and strictly defined storage parameters to prevent degradation.

Visualizing Degradation Logic

To effectively prevent degradation, you must first understand the chemical vulnerabilities of the cevimeline molecule. The API is synthesized as a stable cis-isomer in a hemihydrate crystal lattice[2]. However, the oxathiolane ring and the hydration state are highly sensitive to environmental stressors.

CevimelineWorkflow cluster_0 Environmental Stressors cluster_1 Degradation Mechanisms API (-)-Cevimeline HCl Hemihydrate Heat Thermal/Light Stress API->Heat Moisture Moisture Fluctuations API->Moisture Oxidation Atmospheric Oxygen API->Oxidation Isomerization Stereoisomerization Heat->Isomerization Hydration Lattice Dehydration Moisture->Hydration SOxidation S-Oxidation Oxidation->SOxidation Trans Trans-Cevimeline Impurity Isomerization->Trans Anhydrous Anhydrous API (Altered Melting Pt) Hydration->Anhydrous Sulfoxide Cis/Trans-Sulfoxide Degradants SOxidation->Sulfoxide

Cevimeline HCl Hemihydrate degradation pathways and environmental triggers.

Frequently Asked Questions (FAQs)

Q: Why did my cevimeline stock solution lose pharmacological efficacy after a week at room temperature? A: You are likely observing oxidative degradation. The sulfur atom within cevimeline's oxathiolane ring is highly susceptible to S-oxidation when exposed to atmospheric oxygen, rapidly forming inactive cis- and trans-sulfoxide degradants[1]. Furthermore, thermal stress can trigger stereoisomerization, converting the active cis-isomer into the inactive trans-isomer[2]. Actionable Fix: Always purge your dissolution solvents with an inert gas (Argon or Nitrogen) prior to use[3]. Store working aliquots in sealed containers at -20°C for up to 1 month, or -80°C for up to 6 months[4].

Q: My solid API has clumped, and its melting point shifted from 202°C to 195°C. What happened? A: This indicates a disruption of the hemihydrate crystal lattice. (-)-Cevimeline hydrochloride is specifically formulated as a hemihydrate, incorporating exactly 0.5 molar equivalents of water per molecule to stabilize the crystal structure (expected melting point: 201-203°C)[5]. Exposure to high humidity causes the hygroscopic salt to absorb excess unbound surface water (deliquescence), while extreme dry heat drives off the lattice water. Both phase changes depress and broaden the melting point[5]. Actionable Fix: Store the solid API in tightly sealed amber vials with desiccants at 4°C to -20°C[4].

Q: How do I analytically distinguish between synthesis impurities and storage degradation products? A: Synthesis impurities typically consist of residual solvents or unreacted intermediates. In contrast, degradation products emerge dynamically during improper storage—specifically sulfoxides (from oxidation) and trans-cevimeline (from thermal/light exposure)[6]. Differentiating them requires a stability-indicating HPLC-MS method where forced degradation samples are cross-referenced against baseline purity profiles[6].

Troubleshooting Guides & Validated Protocols

Workflow 1: Validating Hemihydrate Stoichiometry (Moisture Content)

Root Cause: Fluctuating ambient humidity altering the 0.5 H2O molar ratio, leading to lattice collapse. Methodology: Orthogonal Moisture Validation (Karl Fischer + Thermogravimetric Analysis).

  • Step 1 (Volumetric Analysis): Perform a Karl Fischer (KF) Titration on a 50 mg sample to determine the total water content (both bound and unbound).

  • Step 2 (Thermal Analysis): Subject a parallel 10 mg sample to Thermogravimetric Analysis (TGA). Ramp the temperature at 10°C/min from 25°C to 250°C under a nitrogen purge.

  • Step 3 (Data Integration): Calculate the mass loss plateau specifically between 100°C and 150°C, which represents the tightly bound lattice water.

  • Self-Validating System: Compare the KF total water percentage against the TGA bound water percentage.

    • Validation Check: If KF > TGA, the sample has absorbed ambient humidity (surface moisture). If KF ≈ TGA ≈ 2.07% (the theoretical mass of 0.5 H2O), the hemihydrate lattice is perfectly intact[5]. If both are < 1.5%, the sample has dehydrated and should be discarded.

Workflow 2: Stability-Indicating HPLC-UV Method for Impurity Profiling

Root Cause: Thermal or oxidative stress generating trans-isomers or sulfoxides, reducing M1/M3 receptor binding affinity. Methodology: Isomeric and Oxidative Chromatographic Profiling.

  • Step 1 (Sample Prep): Prepare a 1 mg/mL sample of the suspect cevimeline batch in cold, degassed mobile phase (e.g., Water:Acetonitrile with 0.1% TFA).

  • Step 2 (Chromatography): Inject 10 µL onto a Chiral C18 column to ensure the separation of cis and trans stereoisomers. Run a gradient elution and monitor UV absorbance at 210 nm. (For exact mass identification of sulfoxides, couple with LC-MS to look for a +16 Da mass shift)[6].

  • Self-Validating System (Forced Degradation Control): A method is only trustworthy if it proves it can detect the degradants. Before analyzing your suspect sample, spike a pristine API sample with 3% H₂O₂ and heat at 60°C for 1 hour.

    • Validation Check: Inject this control. The induced sulfoxide peaks and trans-isomer peaks must achieve baseline resolution (Rs > 1.5) from the main cis-cevimeline peak. If co-elution occurs, the method is not stability-indicating, and the mobile phase gradient must be optimized before proceeding.

Quantitative Stability Parameters

Use the following table as a quick-reference guide for establishing laboratory storage SOPs and setting analytical acceptance criteria.

Table 1: Quantitative Stability Parameters and Degradation Limits

ParameterOptimal Condition / LimitPrimary Degradation RiskAnalytical Detection Method
Solid-State Storage 4°C to -20°C (Sealed, Desiccated)Isomerization, DehydrationHPLC-UV / TGA
Solution Storage -80°C (6 mo) / -20°C (1 mo)S-Oxidation (Sulfoxides)LC-MS
Hemihydrate Water Content 2.07% ± 0.1% (0.5 molar eq.)Crystal lattice collapseKarl Fischer Titration
Trans-isomer Limit < 0.5%Loss of M1/M3 efficacyChiral HPLC
Sulfoxide Impurities < 0.1%Oxidative degradationLC-MS (+16 m/z)

Sources

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Technical Support Center: Troubleshooting Precipitation of (-)-Cevimeline Hydrochloride Hemihydrate in Culture Media

Welcome to the technical support guide for (-)-cevimeline hydrochloride hemihydrate. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and prevent the p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for (-)-cevimeline hydrochloride hemihydrate. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and prevent the precipitation of this compound in cell culture media. This guide provides in-depth, experience-based insights and actionable protocols to ensure the success and reproducibility of your experiments.

Introduction: Understanding the Challenge

(-)-Cevimeline hydrochloride hemihydrate is a muscarinic M1 and M3 receptor agonist used in studies related to salivary gland secretion and treatment for xerostomia.[1] Like many small molecules, its solubility and stability in complex aqueous environments like cell culture media can be a significant hurdle. Precipitation not only reduces the effective concentration of the compound, leading to inaccurate and misleading results, but it can also introduce confounding factors such as cytotoxicity from the precipitate itself.

This guide will walk you through a systematic approach to diagnosing and resolving precipitation issues, grounded in the physicochemical properties of cevimeline and the complex nature of cell culture media.

Part 1: Core Directive - A Logical Troubleshooting Framework

Instead of a rigid, one-size-fits-all approach, we will employ a diagnostic workflow that starts with the most common and easily addressable issues and progresses to more complex investigations.

Diagram: Troubleshooting Workflow

G A Precipitation Observed B Step 1: Verify Stock Solution Integrity A->B F Precipitate in Stock? B->F C Step 2: Evaluate Dilution Protocol G Precipitate Upon Dilution? C->G D Step 3: Assess Media Compatibility H Precipitate Over Time? D->H E Step 4: Advanced Troubleshooting L Modify Solvent/pH E->L F->C No I Prepare Fresh Stock F->I Yes G->D No J Optimize Dilution G->J Yes H->E No K Test Different Media H->K Yes I->B M Problem Resolved I->M J->C J->M K->D K->M L->D L->M

Caption: A logical workflow for troubleshooting cevimeline precipitation.

Part 2: Scientific Integrity & Logic in Practice

Frequently Asked Questions (FAQs)
Q1: My (-)-cevimeline hydrochloride hemihydrate, dissolved in DMSO, precipitates immediately upon addition to my cell culture medium. What's the most likely cause?

This is a classic case of "solvent-shifting" or "crashing out." Cevimeline hydrochloride hemihydrate is soluble in organic solvents like DMSO and ethanol.[2] However, when a concentrated DMSO stock is introduced into the aqueous environment of the culture medium, the DMSO rapidly disperses, and the local concentration of the organic solvent around the drug molecules drops dramatically. If the drug's solubility in the aqueous medium is low, it will precipitate.

Immediate Actions:

  • Reduce the final DMSO concentration: Aim for a final DMSO concentration of ≤ 0.5%, and ideally ≤ 0.1%.[3] High concentrations of DMSO can be toxic to cells.

  • Modify your dilution technique:

    • Rapid mixing: Add the stock solution to the medium while gently vortexing or swirling the tube. This promotes rapid dispersal and avoids localized high concentrations of the drug.

    • Stepwise dilution: Perform an intermediate dilution in a smaller volume of medium before adding it to the final culture volume.

Q2: I've prepared my cevimeline solution in the media, and it looks clear initially, but I see a precipitate after a few hours of incubation at 37°C. What's happening?

This delayed precipitation can be due to several factors related to the inherent instability of the solution under culture conditions:

  • Temperature Effects: While increased temperature often enhances the solubility of solid solutes, this is not always the case.[4][5] For some compounds, solubility can decrease at higher temperatures. More likely, the elevated temperature is accelerating chemical reactions or interactions with media components.

  • pH Shift: The pH of cell culture media can change during incubation due to cellular metabolism. Most media contain a pH indicator like phenol red, which will change color (e.g., from red to yellow) as the medium becomes more acidic.[6] Cevimeline's solubility is likely pH-dependent, and a shift in pH could cause it to precipitate.

  • Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and often serum.[7][8][9] Over time, cevimeline may interact with these components, forming less soluble complexes. For example, phosphate and bicarbonate ions in the media can interact with some drug molecules.

Troubleshooting Steps:

  • Monitor pH: Check the pH of your media with and without cells over the incubation period.

  • Serum vs. Serum-Free Media: Test the solubility of cevimeline in both serum-containing and serum-free versions of your base medium. Serum proteins, like albumin, can sometimes help to solubilize drugs, but they can also interact in unexpected ways.

  • Consider a different buffering system: Most media use a bicarbonate-CO2 buffering system.[7] If you suspect pH shifts are the issue, you could try a medium buffered with HEPES, which provides more stable pH control outside of a CO2 incubator. However, be aware that HEPES can be toxic to some cell types at higher concentrations.[7]

Q3: Can the type of cell culture medium I use affect the solubility of cevimeline?

Absolutely. Different media formulations have varying concentrations of salts, amino acids, and other components that can influence drug solubility.

  • Ionic Strength: Media like DMEM have higher concentrations of calcium and other ions compared to others like RPMI-1640. These ions can interact with drug molecules, potentially leading to precipitation. This is a known issue with other drugs, such as the antibiotic ceftriaxone, which can precipitate in the presence of calcium.[10]

  • Protein Content: If you are using serum, the lot-to-lot variability in protein composition could be a factor.

Experimental Protocol: Media Solubility Comparison

  • Prepare a concentrated stock solution of cevimeline in an appropriate solvent (e.g., DMSO).

  • Prepare several small, cell-free aliquots of different media you are considering (e.g., DMEM, RPMI-1640, Ham's F-12) with and without serum.

  • Add the cevimeline stock solution to each medium to achieve your desired final concentration.

  • Incubate the tubes under your standard experimental conditions (e.g., 37°C, 5% CO2).

  • Visually inspect for precipitation at regular intervals (e.g., 0, 1, 4, 8, and 24 hours).

This will help you identify the most suitable medium for your experiments.

Quantitative Data Summary
PropertyValueSource
Molecular Weight 199.32 g/mol (free base)
Appearance White powder
Solubility in Water ≥25 mg/mL
Solubility in PBS (pH 7.2) ~10 mg/mL
Solubility in DMSO ~3 mg/mL
Solubility in Ethanol ~5 mg/mL
Storage (Powder) -20°C for up to 3 years
Storage (in Solvent) -80°C for up to 1 year

Note: Solubility can be affected by the specific salt form and hydration state. Always refer to the manufacturer's data sheet for your specific lot.

Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution

This protocol ensures the complete dissolution of the compound before its introduction into the culture medium.

  • Select an appropriate solvent: Based on the data table, DMSO or ethanol are suitable choices. For cell-based assays, sterile, anhydrous DMSO is often preferred.

  • Calculate the required mass: Determine the mass of cevimeline hydrochloride hemihydrate needed to achieve a desired stock concentration (e.g., 10 mM).

  • Dissolution: Add the calculated volume of solvent to the vial of the compound.

  • Aid dissolution: If necessary, gently warm the solution (e.g., in a 37°C water bath) and vortex thoroughly to ensure all solid material is dissolved. Visually inspect the solution against a dark background to confirm there are no undissolved particles.

  • Sterilization: If necessary, sterile-filter the stock solution through a 0.22 µm syringe filter compatible with your chosen solvent (e.g., PTFE for DMSO).

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, light-protected tubes. Store at -20°C or -80°C to minimize freeze-thaw cycles, which can promote precipitation.[3]

Mandatory Visualization: Factors Influencing Solubility

G cluster_compound Cevimeline Properties cluster_media Culture Medium Environment Cevimeline Solubility of Cevimeline HCl Hemihydrate pKa pKa Cevimeline->pKa LogP LogP (Lipophilicity) Cevimeline->LogP CrystalForm Crystal Form Cevimeline->CrystalForm pKa->Cevimeline LogP->Cevimeline CrystalForm->Cevimeline pH pH pH->Cevimeline Temperature Temperature Temperature->Cevimeline Solvent Solvent System (% DMSO) Solvent->Cevimeline Serum Serum Proteins Serum->Cevimeline Salts Salts & Buffers (e.g., Ca²⁺, PO₄³⁻) Salts->Cevimeline

Caption: Key factors influencing the solubility of cevimeline in cell culture media.

References

  • All you need to know about cell culture media. (2022, November 30). faCellitate. Available at: [Link]

  • How to Select the Right Cell Culture Media. (2024, August 30). Eppendorf Taiwan. Available at: [Link]

  • Understanding Cell Culture Media. (2025, April 22). Technology Networks. Available at: [Link]

  • Cell Culture Medium: 6 Critical Components to Include. (2022, November 7). Bitesize Bio. Available at: [Link]

  • Cevimeline Hydrochloride Hemihydrates CAS 153504-70-2. Home Sunshine Pharma. Available at: [Link]

  • Basic Constituents of Media. Cytion. Available at: [Link]

  • Cevimeline Impurities and Related Compound. Veeprho. Available at: [Link]

  • Cevimeline hydrochloride hemihydrate | C20H38Cl2N2O3S2. PubChem. Available at: [Link]

  • 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions. Available at: [Link]

  • FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. (PPTX). Slideshare. Available at: [Link]

  • 4 Factors Affecting Solubility Of Drugs. (2022, February 28). Drug Delivery Leader. Available at: [Link]

  • factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. (2021, December). IJNRD. Available at: [Link]

  • Formulation Development of Cevimeline Hydrochloride Mouth Dissolving Tablets Using 23 Factorial Design Approach. Prime Scholars. Available at: [Link]

  • Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. (2023, May 11). Molecular Pharmaceutics - ACS Publications. Available at: [Link]

  • In Vitro High-throughput Drug Precipitation Methods for Oral Formulations. (2012, June 25). The AAPS Journal. Available at: [Link]

  • Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. (2026, March 23). Pharmaceutical Technology. Available at: [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Related substances of Cevimeline Hydrochloride in Capsule Dosage Form. Parul University Digital Repository. Available at: [Link]

  • UNIT 1 SOLUBILITY OF DRUGS. BS Publications. Available at: [Link]

  • How to enhance drug solubility for in vitro assays? (2014, July 31). ResearchGate. Available at: [Link]

  • Cevimeline | C10H17NOS. PubChem. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Extraction of (-)-Cevimeline Hydrochloride Hemihydrate

Welcome to the Bioanalytical Technical Support Center. This resource is engineered for researchers, scientists, and drug development professionals tasked with quantifying (-)-cevimeline hydrochloride hemihydrate in compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. This resource is engineered for researchers, scientists, and drug development professionals tasked with quantifying (-)-cevimeline hydrochloride hemihydrate in complex biological matrices (e.g., plasma, serum, urine).

As a muscarinic M1 and M3 receptor agonist[1][2], cevimeline presents unique physicochemical challenges during sample preparation due to its basic quinuclidine moiety. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high recovery and robust LC-MS/MS performance.

I. Extraction Strategy & Decision Matrix

Selecting the correct sample preparation method dictates the reliability of your downstream LC-MS/MS data. The workflow below illustrates the decision-making process based on throughput needs, matrix complexity, and sensitivity requirements.

G Start Biological Matrix (Plasma/Urine) PPT Protein Precipitation (Fast, High Matrix Effect) Start->PPT High Throughput LLE Liquid-Liquid Extraction (pH > 10 required) Start->LLE Cost Effective SPE Solid-Phase Extraction (MCX Cartridge) Start->SPE High Sensitivity LCMS LC-MS/MS Analysis PPT->LCMS Direct Inject (Risk: Phospholipids) Evap Nitrogen Evaporation (Add acidic keeper) LLE->Evap Organic Phase SPE->Evap Eluate (Basic MeOH) Evap->LCMS

Workflow for optimizing the extraction of cevimeline from biological matrices.

II. Core Troubleshooting Guides & FAQs

Q1: Why is my absolute recovery of (-)-cevimeline <40% when using Liquid-Liquid Extraction (LLE) with ethyl acetate? Causality: (-)-Cevimeline contains a quinuclidine ring—a basic tertiary amine with a pKa of approximately 8.7. At physiological pH (7.4), the molecule exists primarily in its protonated, hydrophilic state. Because ionized compounds do not readily partition into non-polar organic solvents, extraction efficiency remains poor[3][4]. Solution: You must force the analyte into its un-ionized (free-base) form. Adjust the biological matrix to at least 2 pH units above the pKa (pH > 10.7) using a strong base like 0.1 M NaOH or 5% Ammonium Hydroxide ( NH4​OH ) prior to adding the organic solvent. Switch to a moderately polar solvent like chloroform or a Methyl tert-butyl ether (MTBE)/dichloromethane mixture to optimize partitioning[5].

Q2: I am observing severe ion suppression in my LC-MS/MS assay after Protein Precipitation (PPT). How can I mitigate this? Causality: While PPT with acetonitrile or methanol effectively denatures proteins, it fails to remove endogenous glycerophospholipids from plasma[6][7]. These lipids co-elute with cevimeline in reversed-phase chromatography and aggressively compete for charge in the electrospray ionization (ESI) source, causing signal suppression. Solution: Transition from PPT to Solid-Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) polymeric sorbent. Because cevimeline is basic, it will be strongly retained by the sulfonic acid groups on the MCX cartridge via ionic interactions. This allows you to wash away phospholipids with 100% methanol before eluting the target analyte[4][6].

Q3: My calibration curve is non-linear at the lower limit of quantification (LLOQ), and I suspect analyte loss during the nitrogen drying step. What is happening? Causality: In its free-base form (post-LLE or post-basic SPE elution), cevimeline can exhibit volatility or non-specifically adsorb to the active silanol groups on the walls of glass collection tubes during nitrogen evaporation at elevated temperatures. Solution: Introduce a "keeper" solvent. Add 20 µL of acidic methanol (e.g., 0.1% formic acid in methanol) to the organic extract prior to evaporation under nitrogen[8]. The acid reprotonates cevimeline, converting it back to a non-volatile salt form and preventing adsorption to the glass surface.

III. Quantitative Performance Comparison

The following table summarizes the expected bioanalytical performance metrics when extracting cevimeline from human plasma using different methodologies.

Extraction MethodTypical Recovery (%)Matrix Factor (%)LLOQ Potential (ng/mL)Processing Time (96-well)Primary Limitation
Protein Precipitation (PPT) 85 - 95%40 - 60% (Suppression)5.0< 30 minsSevere phospholipid interference.
Liquid-Liquid Extraction (LLE) 70 - 80%85 - 95%0.5~ 60 minsRequires high pH; emulsion risks.
Mixed-Mode SPE (MCX) > 90% 95 - 105% 0.1 ~ 90 minsHigher consumable cost.

IV. Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every chemical step serves a specific, verifiable mechanistic purpose.

Protocol A: Optimized Mixed-Mode Cation Exchange (MCX) SPE for Plasma

This protocol utilizes a 30 mg/1 mL MCX cartridge and is ideal for achieving sub-ng/mL sensitivity.

  • Sample Pre-treatment: Aliquot 100 µL of plasma. Spike with 10 µL of Cevimeline-d4 internal standard. Add 100 µL of 2% Phosphoric acid ( H3​PO4​ ) and vortex.

    • Validation Check: The acid disrupts protein binding and lowers the pH to ~3.0, ensuring the quinuclidine nitrogen (pKa 8.7) is 100% protonated (positively charged).

  • Condition & Equilibrate: Pass 1 mL of Methanol through the cartridge, followed by 1 mL of 2% H3​PO4​ .

  • Load: Apply the pre-treated plasma sample to the cartridge at a flow rate of 1 mL/min.

    • Validation Check: The positively charged cevimeline binds tightly to the negatively charged sulfonic acid groups on the sorbent via strong ionic interactions.

  • Aqueous Wash: Pass 1 mL of 2% Formic acid in water. (Removes hydrophilic endogenous salts).

  • Organic Wash: Pass 1 mL of 100% Methanol.

    • Validation Check: Because cevimeline is locked in place by ionic bonds, the 100% organic wash safely strips away hydrophobic interferences (like phospholipids) without eluting the analyte.

  • Elution: Elute with 1 mL of 5% NH4​OH in Methanol.

    • Validation Check: The strong base raises the microenvironment pH above 11, deprotonating cevimeline. The ionic bond is broken, and the methanol easily elutes the now-hydrophobic free base.

  • Evaporation: Add 20 µL of 0.1% Formic acid in Methanol (Keeper solvent). Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of mobile phase.

Protocol B: High-Throughput Liquid-Liquid Extraction (LLE) for Urine

Ideal for high-concentration pharmacokinetic studies where SPE cost is prohibitive.

  • Basification: To 200 µL of urine, add 50 µL of 1.0 M NaOH. Vortex for 10 seconds. (Forces cevimeline into its lipophilic free-base state).

  • Extraction: Add 1.0 mL of Chloroform or MTBE[5].

  • Partitioning: Shake vigorously or vortex for 5 minutes to drive the free-base analyte into the organic layer.

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C[4].

  • Collection: Transfer 800 µL of the lower organic layer (if using Chloroform) or upper organic layer (if using MTBE) to a clean plate.

  • Evaporation: Evaporate under nitrogen and reconstitute for LC-MS/MS analysis[8].

V. Pharmacological Context & Mechanistic Pathway

Understanding the downstream pharmacological target of cevimeline is crucial for drug development professionals correlating pharmacokinetic (PK) exposure to pharmacodynamic (PD) response. Cevimeline is a rigid analogue of acetylcholine that selectively targets muscarinic M1 and M3 receptors[1][2][9]. In the context of Sjögren's syndrome, its therapeutic efficacy relies on the activation of the M3 receptor on salivary gland acinar cells.

M3_Signaling Cev (-)-Cevimeline M3R Muscarinic M3 Receptor Cev->M3R Agonist Binding Gq Gq Protein Activation M3R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Saliva Salivary Secretion Ca->Saliva Apical Fluid Transport

Mechanism of action of cevimeline activating the muscarinic M3 receptor.

VI. References

  • Cevimeline, セビメリン | New Drug Approvals. newdrugapprovals.org. Available at: 1

  • Application Note: Sample Preparation for the Bioanalysis of Acetylcorynoline in Biological Matrices. Benchchem. Available at: 6

  • Cevimeline hydrochloride | 153504-70-2. ChemicalBook. Available at: 5

  • Muscarinic acetylcholine receptor. MedChemExpress. Available at: 2

  • In Vitro Pharmacological Characterization and In Vivo Validation of LSN3172176 a Novel M1 Selective Muscarinic Receptor Agonist Tracer Molecule for Positron Emission Tomography. PMC (nih.gov). Available at: 9

  • A review on bioanalytical method development and validation. World Journal of Pharmaceutical Research. Available at: 7

  • Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. PMC (nih.gov). Available at: 8

  • Extraction of Drug from the Biological Matrix: A Review. ResearchGate. Available at: 3

  • Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology. Available at: 4

Sources

Optimization

overcoming assay interference with (-)-cevimeline hydrochloride hemihydrate

Welcome to the Technical Support Center for (-)-cevimeline hydrochloride hemihydrate. As a highly water-soluble muscarinic receptor partial agonist, cevimeline presents unique physicochemical challenges during in vitro a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (-)-cevimeline hydrochloride hemihydrate. As a highly water-soluble muscarinic receptor partial agonist, cevimeline presents unique physicochemical challenges during in vitro and bioanalytical testing. This guide is engineered for drug development professionals and researchers to diagnose, troubleshoot, and resolve assay interferences related to this compound.

System Workflow: Resolving Cevimeline Assay Interferences

CevimelineTroubleshooting Start Assay Interference Detected Branch1 Receptor Binding Assay Start->Branch1 Branch2 LC-MS/MS Quantification Start->Branch2 Branch3 Aqueous Stability & HPLC Start->Branch3 Issue1 High Non-Specific Binding Branch1->Issue1 Issue2 Ion Suppression (Matrix Effect) Branch2->Issue2 Issue3 Inconsistent Potency / Degradation Branch3->Issue3 Fix1 Add 10 mM EDTA & 0.1% BSA Issue1->Fix1 Fix2 Mixed-Mode SPE (Cation Exchange) Issue2->Fix2 Fix3 Acidic Buffer (pH 3.0) Storage Issue3->Fix3 Valid1 Accurate Ki Determination Fix1->Valid1 Valid2 High Signal-to-Noise Ratio Fix2->Valid2 Valid3 Minimal Trans-Impurity Formation Fix3->Valid3

Workflow for diagnosing and resolving cevimeline assay interferences across different modalities.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I seeing high background noise and non-specific binding in my [3H]N-methylscopolamine (NMS) competition assays with cevimeline? Causality: Cevimeline is a rigid, lipophilic spiro-quinuclidine derivative that acts as a partial agonist at muscarinic receptors[1]. Because of its rigid scaffold, it exhibits an ensemble of binding modes that can be highly sensitive to local membrane dynamics and divalent cations[1]. In crude membrane preparations, these cations can promote the non-specific aggregation of the compound to lipid rafts or assay plastics. Solution: Introduce 10 mM EDTA into your binding buffer. EDTA chelates the divalent cations responsible for non-specific aggregation, forcing the assay to rely strictly on the specific orthosteric interactions at the M1/M3 receptors. Additionally, pre-coating assay plates with 0.1% Bovine Serum Albumin (BSA) prevents the compound from adhering to polystyrene surfaces.

Q2: During LC-MS/MS quantification of cevimeline in plasma, I am experiencing severe ion suppression. How can I eliminate this matrix effect? Causality: Cevimeline hydrochloride hemihydrate is extremely water-soluble (approx. 766 mg/mL)[2]. During standard protein precipitation (PPT), endogenous phospholipids co-extract with the drug. Because cevimeline elutes early in reversed-phase chromatography alongside these highly ionogenic phospholipids, they compete for charge in the Electrospray Ionization (ESI) source, suppressing the cevimeline signal. Solution: Abandon standard PPT in favor of Solid Phase Extraction (SPE) using a mixed-mode cation exchange cartridge (e.g., Bond Elut Certify)[3]. Because cevimeline contains a basic quinuclidine nitrogen, it will be retained by the cation exchange mechanism, allowing you to aggressively wash away neutral lipids and phospholipids with 100% methanol before eluting the pure drug.

Q3: My cevimeline stock solutions show inconsistent potency in long-term in vitro assays. Is the compound degrading? Causality: While cevimeline hydrochloride is stable as a dry crystalline powder, it is susceptible to epimerization and hydrolysis in aqueous solutions at neutral or alkaline pH over extended periods. This degradation leads to the formation of inactive trans-impurities[4], which artificially lowers the effective concentration of the active cis-isomer in your assay. Solution: Formulate all primary stock solutions in mildly acidic buffers (e.g., 10 mM monobasic sodium phosphate, pH 3.0)[5]. Only dilute the compound into physiological assay buffers (pH 6.8–7.4) immediately prior to the experiment.

Part 2: Quantitative Data Summaries

Table 1: Cevimeline Muscarinic Receptor Binding Profile Data reflects the target selectivity of cevimeline across muscarinic acetylcholine receptor (mAChR) subtypes[6].

Receptor SubtypeAffinity (EC50 / Ki, µM)Functional Role / Clinical Relevance
M1 0.023High affinity; contributes to central and ganglionic signaling.
M2 1.04Low affinity; minimizes adverse cardiac events (bradycardia).
M3 0.048High affinity; primary driver of exocrine gland secretion (saliva/tears).
M4 1.31Low affinity; minimal interference in striatal pathways.
M5 0.063Moderate affinity; physiological role less defined in this context.

Table 2: Optimized Physicochemical & Chromatographic Parameters Reference parameters for establishing stability-indicating and bioanalytical assays[2][3][5].

ParameterValue / SpecificationRationale
Molecular Weight 244.79 g/mol (Salt/Hydrate)Required for accurate molarity calculations.
Aqueous Solubility ~766 mg/mLHigh solubility necessitates careful matrix management.
HPLC Mobile Phase 10 mM NaH₂PO₄ (pH 3.0) : MeOH (85:15)Low pH suppresses silanol ionization, preventing peak tailing[5].
Detection Wavelength 210 nmOptimal UV absorbance for the spiro-quinuclidine ring[5].

Part 3: Self-Validating Experimental Protocols

Protocol A: Radioligand Competition Binding Assay (M1/M3)

Designed to eliminate non-specific binding of rigid partial agonists.

  • Membrane Preparation: Homogenize target cells in hypotonic buffer (20 mM HEPES, pH 7.4) to lyse cells while preserving receptor integrity. Centrifuge at 40,000 x g and resuspend the pellet.

  • Buffer Optimization (Critical Step): Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 10 mM EDTA , and 0.1% BSA . Causality: EDTA strips aggregating divalent cations, while BSA coats the plasticware.

  • Incubation: Combine 50 µg of membrane protein, 0.5 nM[3H]NMS, and varying concentrations of cevimeline (10⁻¹¹ to 10⁻⁴ M). Incubate for 2 hours at room temperature to ensure equilibrium of the partial agonist.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the radioligand.

  • Validation Checkpoint: Calculate the Z'-factor of the assay. A Z'-factor > 0.5 and a Hill slope near 1.0 indicates a specific, unhindered competitive binding event free of aggregation interference.

Protocol B: Solid Phase Extraction (SPE) for LC-MS/MS

Designed to eliminate phospholipid-induced ion suppression[3].

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of stable-isotope labeled internal standard (IS) and 100 µL of 2% phosphoric acid. Causality: Acidification disrupts protein binding, ensuring 100% of the cevimeline is free in solution.

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Bond Elut Certify) with 3 mL methanol followed by 3 mL of 0.1 M HCl.

  • Loading & Washing: Load the acidified sample. Wash sequentially with 2 mL of 0.1 M HCl, followed by 2 mL of 100% Methanol. Causality: The methanol wash is critical; it strips away neutral lipids and phospholipids while the positively charged cevimeline remains locked to the cation exchange resin.

  • Elution: Elute the target analyte with 2 mL of 5% ammonium hydroxide in methanol. Causality: The high pH neutralizes the basic amine of cevimeline, releasing it from the resin.

  • Validation Checkpoint: Perform a post-column infusion experiment. If the baseline MS/MS signal of infused cevimeline does not dip at the retention time of the extracted sample, the matrix effect has been successfully mitigated.

Protocol C: Stability-Indicating RP-HPLC Preparation

Designed to accurately quantify cevimeline while separating it from its trans-impurity[4][5].

  • Mobile Phase Preparation: Prepare an isocratic mixture of 10 mM monobasic sodium phosphate buffer (adjusted to pH 3.0 with ortho-phosphoric acid) and Methanol in an 85:15 v/v ratio. Add 1% Triethylamine (TEA). Causality: TEA acts as a silanol blocker, ensuring sharp, symmetrical peaks for basic compounds.

  • Column Selection: Utilize a Hypersil BDS C18 column (250 mm x 4.6 mm, 5 µm).

  • Sample Dilution: Dilute cevimeline stock solutions directly into the mobile phase rather than water. Causality: Matching the sample diluent to the mobile phase prevents solvent shock, which causes peak splitting and poor resolution.

  • Validation Checkpoint: Inject a forced-degradation sample (exposed to 0.1 N NaOH for 24 hours). The resolution ( Rs​ ) between the intact cevimeline peak (~11.9 min) and the trans-impurity peak (~13.1 min) must be ≥2.0 [5].

Part 4: References

  • Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Related substances of Cevimeline Hydrochloride in Capsule Dosage Form. Parul University Digital Repository.

  • Dynamic pharmacophores unveil binding mode ensembles for classical partial agonists at the M2 receptor. bioRxiv.

  • Dosage form design and in vitro/in vivo evaluation of cevimeline extended-release tablet. International Journal of Pharmaceutics (Ovid).

  • Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration. PMC / National Institutes of Health.

  • HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia.

  • Structural characterization of cevimeline and its trans-impurity by single crystal XRD. ResearchGate.

Sources

Troubleshooting

optimizing receptor binding assay conditions for (-)-cevimeline hydrochloride hemihydrate

Welcome to the Application Scientist Support Portal. This guide provides comprehensive, field-proven troubleshooting and optimization strategies for conducting muscarinic acetylcholine receptor (mAChR) radioligand bindin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide provides comprehensive, field-proven troubleshooting and optimization strategies for conducting muscarinic acetylcholine receptor (mAChR) radioligand binding assays using (-)-cevimeline hydrochloride hemihydrate.

Pharmacological Overview & Target Profile

(-)-Cevimeline (AF102B) is a rigid acetylcholine analogue and a direct-acting, orthosteric agonist highly selective for M1 and M3 muscarinic receptors[1]. Because M1 and M3 receptors couple to Gq/11 proteins to activate phospholipase C (PLC) and intracellular calcium release[2], understanding this pathway is critical for interpreting functional binding states in your assays.

Signaling Cevimeline (-)-Cevimeline (Orthosteric Agonist) Receptor M1 / M3 mAChR (GPCR) Cevimeline->Receptor Binds Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Cleaves PIP2 DAG Diacylglycerol (DAG) PLC->DAG Ca Intracellular Ca2+ Release IP3->Ca ER Release PKC Protein Kinase C (PKC) DAG->PKC Recruits Ca->PKC Activates

M1/M3 mAChR signaling pathway activated by (-)-cevimeline.

Quantitative Binding Profile

When optimizing your assay, reference these baseline half-maximal effective concentration (EC50) values to establish your concentration-response curves. Notice the distinct selectivity window for M1 and M3 over M2 and M4[1]:

Receptor SubtypePrimary G-Protein Coupling(-)-Cevimeline EC50 (μM)Relative Selectivity
M1 Gq/110.023High (Potent Agonist)
M2 Gi/o1.04Low
M3 Gq/110.048High
M4 Gi/o1.31Low
M5 Gq/110.063Moderate

Standardized Radioligand Binding Protocol

To ensure trustworthiness and reproducibility, every assay must function as a self-validating system. The following protocol utilizes[3H]N-methylscopolamine ([3H]NMS), a hydrophilic antagonist, to label surface receptors and prevent confounding intracellular lipid partitioning[3].

Workflow Step1 1. Membrane Preparation Lyse cells, centrifuge, resuspend in 50mM Tris-HCl Step2 2. Assay Assembly Mix Buffer, [3H]NMS, Cevimeline, & Membranes Step1->Step2 Step3 3. Incubation Incubate at 25°C for 90 mins to reach equilibrium Step2->Step3 Step4 4. Filtration Terminate via rapid filtration through PEI-soaked GF/B filters Step3->Step4 Step5 5. Washing Wash 3x with ice-cold buffer to remove unbound ligand Step4->Step5 Step6 6. Quantification Add scintillation fluid and count radioactivity (CPM) Step5->Step6

Step-by-step workflow for the mAChR radioligand binding assay.

Step-by-Step Methodology

Step 1: Membrane Preparation

  • Action: Homogenize CHO-K1 or HEK293 cells stably expressing human M1 or M3 receptors in ice-cold hypotonic lysis buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 20 mins to pellet the membrane fraction.

  • Causality: Hypotonic shock induces cell lysis. EDTA chelates endogenous divalent cations that might activate endogenous proteases, protecting the structural integrity of the receptors during isolation.

Step 2: Assay Assembly

  • Action: In a 96-well plate, combine 50 μL of [3H]NMS (final concentration 0.2 nM), 50 μL of (-)-cevimeline (varying concentrations from 10^-11 to 10^-4 M), and 100 μL of membrane suspension (10-20 μg protein/well) in Assay Buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Causality: MgCl2 is strictly required. Divalent cations stabilize the ternary complex (Ligand-Receptor-G-protein), which is essential for detecting the high-affinity binding state of orthosteric agonists like cevimeline[4].

Step 3: Incubation

  • Action: Incubate the plate at 25°C for 90 minutes.

  • Causality: Binding must reach thermodynamic equilibrium. 25°C is the optimal compromise; 37°C accelerates equilibrium but drastically increases the risk of receptor degradation and ligand hydrolysis over the incubation period.

Step 4: Rapid Filtration

  • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) for 2 hours.

  • Causality: PEI is a cationic polymer. It neutralizes the negative charge of the glass fibers, drastically reducing the non-specific electrostatic binding of the positively charged radioligand.

Step 5: Washing & Quantification

  • Action: Wash filters 3 times with 1 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). Add scintillation cocktail and measure radioactivity (CPM).

  • Causality: Ice-cold buffer slows the dissociation rate ( koff​ ) of the bound radioligand during the wash step, preserving the specific signal.

Troubleshooting Guides & FAQs

Q: Why is my (-)-cevimeline displacement curve showing a shallow Hill slope ( nH​<1.0 ) or biphasic characteristics? A: This is a classic hallmark of agonist binding to G-protein coupled receptors (GPCRs). Agonists like cevimeline recognize two interconvertible affinity states: a high-affinity state (when the receptor is coupled to the Gq/11 protein) and a low-affinity state (uncoupled)[4].

  • Self-Validation Fix: To determine a single, unified Ki​ value, add 100 μM GTPγS (a non-hydrolyzable GTP analog) to your assay buffer. GTPγS forces the dissociation of the G-protein from the receptor, converting all receptors to the low-affinity state and normalizing the Hill slope to ~1.0.

Q: My assay suffers from high non-specific binding (NSB), resulting in a poor signal-to-noise ratio. How do I fix this? A: High NSB invalidates the assay. Specific binding must constitute >80% of total binding for reliable data. Follow the logical troubleshooting tree below:

Troubleshooting Issue Issue: High Non-Specific Binding (NSB) Cause1 Filter Adherence Issue->Cause1 Cause2 Lipophilic Radioligand Issue->Cause2 Cause3 Inadequate Washing Issue->Cause3 Fix1 Pre-soak filters in 0.1-0.3% PEI Cause1->Fix1 Fix2 Switch from [3H]QNB to [3H]NMS Cause2->Fix2 Fix3 Use ice-cold buffer & rapid vacuum Cause3->Fix3

Troubleshooting logic for resolving high non-specific binding (NSB).

  • Self-Validation Fix: Always include a control well containing 10 μM Atropine (a non-selective muscarinic antagonist) to define the absolute NSB baseline[5]. If NSB remains >20% of total binding after PEI treatment, ensure you are using the hydrophilic [3H]NMS rather than a highly lipophilic alternative like [3H]QNB, which easily partitions into membrane lipids.

Q: Can I use tissue homogenates (e.g., rat cortex or salivary glands) instead of recombinant cell lines for cevimeline screening? A: Yes, but proceed with caution. Tissue homogenates express multiple mAChR subtypes natively. Since cevimeline binds both M1 and M3 receptors with high affinity[1], using a generic radioligand in wild-type tissue will yield a composite binding curve that is impossible to accurately resolve for a single subtype. You must use subtype-selective masking agents or rely on M1/M3 knockout tissue for precise pharmacological profiling[6].

References

  • Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration Source: MDPI URL
  • From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer's disease Source: PMC / NIH URL
  • Flavonoids with M1 Muscarinic Acetylcholine Receptor Binding Activity Source: MDPI URL
  • Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias Source: PMC / NIH URL
  • Design, Synthesis, and Evaluation of a New Fluorescent Ligand for the M2 Muscarinic Acetylcholine Receptor Source: ACS Publications URL
  • Source: Charles University (Univerzita Karlova)

Sources

Reference Data & Comparative Studies

Validation

(-)-Cevimeline Hydrochloride Hemihydrate vs. Pilocarpine in Preclinical Sjögren's Syndrome Models

An In-Depth Comparative Guide for Researchers Introduction: The Scientific Challenge of Sjögren's Syndrome Sjögren's syndrome is a systemic autoimmune disease characterized by chronic inflammation and subsequent destruct...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide for Researchers

Introduction: The Scientific Challenge of Sjögren's Syndrome

Sjögren's syndrome is a systemic autoimmune disease characterized by chronic inflammation and subsequent destruction of exocrine glands, primarily the salivary and lacrimal glands.[1] This pathology leads to the hallmark symptoms of xerostomia (dry mouth) and keratoconjunctivitis sicca (dry eyes), which significantly impair quality of life and can lead to severe dental caries, oral infections, and ocular damage.[2][3]

From a drug development perspective, animal models are indispensable for understanding pathogenesis and evaluating novel therapeutics.[1] Spontaneous models like the Non-Obese Diabetic (NOD) and MRL/lpr mice, as well as induced models, recapitulate key features of the human disease, including lymphocytic infiltration of glands and functional impairment.[4][5][6]

A primary therapeutic strategy for symptomatic relief involves the stimulation of residual glandular function using muscarinic acetylcholine receptor (mAChR) agonists.[7] This guide provides a detailed, evidence-based comparison of the two most prominent FDA-approved sialagogues, (-)-cevimeline hydrochloride hemihydrate and pilocarpine, focusing on their performance and characteristics within these crucial preclinical research models.

Part 1: Comparative Mechanism of Action and Receptor Selectivity

The therapeutic effect of both cevimeline and pilocarpine hinges on their ability to act as agonists at muscarinic receptors, which are G-protein coupled receptors that regulate a host of parasympathetic functions, including exocrine gland secretion. The M3 subtype of these receptors is predominantly responsible for stimulating saliva and tear production.[8][9]

Pilocarpine: An alkaloid derived from the Pilocarpus plant, pilocarpine is a non-selective muscarinic agonist.[10] This means it activates all five muscarinic receptor subtypes (M1-M5) with little differentiation.[11] While its therapeutic action in Sjögren's syndrome is mediated primarily through the M3 receptor on salivary and lacrimal epithelia, its concurrent activation of other receptor subtypes throughout the body (e.g., M2 receptors in the heart) is a key contributor to its side-effect profile.[8][10]

(-)-Cevimeline Hydrochloride Hemihydrate: Cevimeline is a quinuclidine derivative of acetylcholine developed specifically as a muscarinic agonist.[2] It exhibits a greater affinity for M3 and M1 receptors over M2, M4, and M5 subtypes.[9][11] This preferential binding is theoretically advantageous, as M1 and M3 receptors are the primary subtypes located on exocrine glands.[9] This targeted action is intended to maximize therapeutic efficacy on salivary and lacrimal glands while minimizing off-target effects associated with other muscarinic receptors.[8]

Signaling Pathway of Muscarinic M3 Receptor Activation

The binding of an agonist like cevimeline or pilocarpine to the M3 receptor on a salivary acinar cell initiates a well-defined signaling cascade. This process, crucial for fluid secretion, is outlined in the diagram below.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Cevimeline / Pilocarpine M3R M3 Muscarinic Receptor Agonist->M3R Binds to PLC Phospholipase C (PLC) M3R->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ (Calcium) ER->Ca Releases Ion_Channels Ion Channels (Cl⁻, K⁺) Ca->Ion_Channels Activates PKC->Ion_Channels Modulates Secretion Water & Ion Efflux (Saliva/Tear Secretion) Ion_Channels->Secretion Drives

Caption: M3 receptor signaling cascade leading to exocrine secretion.

Part 2: Preclinical Efficacy and Pharmacodynamics

Direct comparative studies in animal models of Sjögren's syndrome provide the most valuable data for researchers. The primary endpoint in these studies is the measurement of stimulated salivary flow.

In murine models of Sjögren's syndrome (e.g., MRL/lpr and aly/aly mice), both pilocarpine and cevimeline have been shown to dose-dependently increase salivary flow rate and total salivary volume, demonstrating their efficacy even in the context of immune-mediated gland destruction.[12] Similarly, in a rat xerostomia model induced by X-ray irradiation, both drugs effectively increased salivary secretion.[13]

A key differentiator observed in preclinical studies is the duration of action. In one study involving dogs, the sialogogic (saliva-inducing) effect of cevimeline lasted nearly twice as long as that of pilocarpine, with effective drug levels being maintained for a longer period.[14] This is consistent with cevimeline's longer reported plasma half-life of approximately 5 hours compared to pilocarpine.[9][11]

Comparative Efficacy Data from Preclinical Models
Parameter(-)-Cevimeline Hydrochloride HemihydratePilocarpineKey Findings & Citations
Receptor Selectivity Preferential for M1 and M3Non-selective agonist (M1-M5)Cevimeline's selectivity may contribute to a more targeted therapeutic effect on exocrine glands.[8][9][11]
Sialagogue Efficacy Dose-dependently increases salivation in normal and Sjögren's models.[12][14]Dose-dependently increases salivation in normal and Sjögren's models.[12][13]Both compounds are effective sialagogues in relevant animal models.[12]
Duration of Action Longer duration of sialogogic effect.Shorter duration of action.In dogs, cevimeline's effect lasted nearly twice as long as pilocarpine's.[14]
Half-Life ~5 hoursShorter than cevimelineCevimeline's longer half-life supports its extended duration of action.[9][11]
Adverse Effects (Preclinical) Less severe adverse effects reported in one study.[14] Can cause hypothermia in rats at higher doses.[13]More severe adverse effects noted in one comparison.[14] Associated with more sweating in clinical settings.[15]Cevimeline may have a more favorable safety profile, though specific effects like hypothermia in rats should be noted.[13][14]

Part 3: Experimental Methodologies for Preclinical Evaluation

Reproducible and validated protocols are the bedrock of trustworthy research. Below are standardized methodologies for inducing a Sjögren's-like phenotype in mice and for the functional assessment of sialagogue efficacy.

Protocol 1: Induction of Experimental Sjögren's Syndrome (STING Agonist Model)

This protocol describes the induction of a Sjögren's-like disease in C57BL/6 mice using the STING (Stimulator of Interferon Genes) agonist DMXAA, which rapidly elevates interferon levels and leads to salivary gland dysfunction and inflammation within 4-6 weeks.[16]

Materials:

  • C57BL/6 female mice (7-10 per group)

  • DMXAA (5,6-Dimethylxanthenone-4-acetic acid)

  • 5% Sodium Bicarbonate solution

  • Sterile 1.5 mL microcentrifuge tubes

  • Insulin syringes for injection

Procedure:

  • Animal Preparation: Tag and weigh all mice to determine the correct dosage.

  • DMXAA Stock Preparation: Dissolve the entire contents of a DMXAA vial in 5% sodium bicarbonate solution to create a 10 mg/mL stock solution.

  • Dosage Calculation: Calculate the required volume of DMXAA for each mouse to achieve a dose of 20 mg/kg body weight.

  • Injection Preparation: For each mouse, prepare an individual tube containing the calculated volume of DMXAA stock. Add 5% bicarbonate solution to bring the final injection volume to 50 µL.

  • Administration: Administer the 50 µL solution via intraperitoneal (i.p.) injection.

  • Disease Development: Monitor mice for the development of Sjögren's-like symptoms. Salivary gland dysfunction, inflammation, and autoantibody production typically manifest 4-6 weeks post-injection.[16]

Protocol 2: Measurement of Stimulated Salivary Flow

This procedure is the gold standard for assessing salivary gland function in mice and is used to quantify the efficacy of sialagogues like cevimeline and pilocarpine.[1][16][17]

Materials:

  • Anesthetic (e.g., Ketamine/Xylazine cocktail or Isoflurane)

  • Pilocarpine Hydrochloride solution (0.5 mg/mL in sterile saline)

  • Pre-weighed cotton swabs or absorbent sponges

  • Microcentrifuge tubes

  • Precision scale (accurate to 0.1 mg)

  • Timer

Procedure:

  • Fasting: Fast mice for 4-6 hours before the experiment to ensure empty oral cavities, but allow access to water.[16]

  • Anesthesia: Anesthetize the mouse according to IACUC-approved protocols. Ensure a stable plane of anesthesia is reached.

  • Baseline Measurement: Gently place a pre-weighed absorbent swab into the mouse's oral cavity for 1 minute to collect any pre-existing saliva. Remove and weigh the swab. The change in weight is the baseline secretion.

  • Sialagogue Administration: Administer pilocarpine (or the test compound, e.g., cevimeline) via i.p. injection. A typical dose for pilocarpine is 0.5 mg/kg body weight.[17]

  • Saliva Collection: Two minutes after injection, place a new pre-weighed, dry absorbent swab into the mouse's mouth.

  • Timed Collection: Leave the swab in place for a defined period, typically 15 minutes.[17] Ensure the animal's airway is not obstructed.

  • Final Weighing: Promptly remove the swab and place it in its tube. Weigh the tube and swab immediately to prevent evaporation.

  • Calculation: The amount of saliva produced is the final weight minus the initial weight of the tube and swab. Results are often normalized to the mouse's body weight (e.g., mg saliva / g body weight).[17]

Experimental Workflow Diagram

Experimental_Workflow Start Start: C57BL/6 Mice (n=7-10/group) Induction Induce Sjögren's Model (e.g., DMXAA i.p. injection) Start->Induction Wait Disease Development (4-6 Weeks) Induction->Wait Grouping Divide into Treatment Groups (Vehicle, Cevimeline, Pilocarpine) Wait->Grouping Treatment Administer Drug (e.g., i.p.) Grouping->Treatment Saliva_Test Measure Stimulated Salivary Flow Treatment->Saliva_Test After defined time Analysis Data Analysis & Comparison Saliva_Test->Analysis End End Analysis->End

Caption: Workflow for comparing sialagogues in an induced Sjögren's model.

Conclusion for the Research Professional

Both (-)-cevimeline hydrochloride hemihydrate and pilocarpine are effective muscarinic agonists for stimulating salivary and lacrimal secretion in preclinical Sjögren's syndrome models. The choice between them for a specific research application should be guided by their distinct pharmacological profiles.

  • Pilocarpine serves as a well-established, non-selective muscarinic agonist. Its broad activity makes it a reliable tool for inducing secretion, but its non-selectivity may introduce confounding variables related to off-target effects, particularly in studies examining systemic responses.[10]

  • Cevimeline offers two potential advantages for the researcher: higher receptor selectivity (M3/M1) and a longer duration of action .[11][14] The enhanced selectivity may provide a cleaner pharmacological probe for studying M3-mediated secretion with potentially fewer systemic side effects to complicate data interpretation.[14] Its longer half-life is a significant practical benefit, potentially allowing for less frequent dosing in chronic studies and providing a more sustained therapeutic effect that may better model human therapeutic regimens.[11]

Ultimately, the selection depends on the experimental question. For acute, proof-of-concept studies of salivation, pilocarpine is a robust and widely used tool. For more nuanced investigations into M3-specific pathways, chronic efficacy studies, or protocols where minimizing off-target cardiovascular or CNS effects is critical, cevimeline presents a compelling and pharmacologically refined alternative.

References

  • Iowa Head and Neck Protocols - Carver College of Medicine. (2023, April 4). Pilocarpine / Salagen® and Cevimeline / Evoxac® for Dry Mouth (Xerostomia). [Link]

  • Braga, C. B. M., et al. (2009). Comparison of the effects of pilocarpine and cevimeline on salivary flow. International Journal of Dental Hygiene, 7(2), 126–130. [Link]

  • BioWorld. (1998, November 10). Cevimeline improves symptoms of xerostomia in animal models, patients with Sjogren's syndrome. [Link]

  • Papinska, J., et al. (2020). Protocols for Experimental Sjögren's Syndrome. Current Protocols in Immunology, 130(1), e100. [Link]

  • Wu, C. H., et al. (2019). Safety of Pilocarpine Therapy in Patients With Sjögren's Syndrome: A Single-Arm Interventional, Post-Market Surveillance Study. Frontiers in Pharmacology, 10, 47. [Link]

  • Šimon, P., et al. (2021). Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration. Molecules, 26(16), 5009. [Link]

  • Ono, S., et al. (2002). Effects of pilocarpine hydrochloride and cevimeline on submandibular/sublingual salivation in rat xerostomia model produced by X-ray irradiation. Arzneimittelforschung, 52(11), 805-812. [Link]

  • Iwabuchi, Y., et al. (2005). Effect of pilocarpine hydrochloride (Salagen® Tab. 5 mg) on salivary secretion in Sjögren's syndrome model mouse. Japanese Journal of Pharmacology, 99(1), 93-100. [Link]

  • Creative Bioarray. (2024). Experimental Sjögren's Syndrome Model. [Link]

  • JK-Practitioner. (2021). EFFECT OF CEVIMELINE AND PILOCARPINE ON PRODUCTION OF SALIVA: A CROSSOVER STUDY. [Link]

  • Wang, Y., et al. (2023). Lessons from Animal Models in Sjögren's Syndrome. International Journal of Molecular Sciences, 24(16), 12969. [Link]

  • Tohoku University. (2021, August 19). New Spontaneous Mouse Model Shows Promise for Bolstering Sjögren's Syndrome Treatment. [Link]

  • Bagavant, H., et al. (2018). A Method for the Measurement of Salivary Gland Function in Mice. Journal of Visualized Experiments, (131), 57203. [Link]

  • Bagavant, H., et al. (2014). Alum, an aluminum-based adjuvant, induces Sjögren's syndrome-like disorder in mice. Clinical and Experimental Rheumatology, 32(2), 251-255. [Link]

  • ResearchGate. (n.d.). Measurement of the salivary flow rate in BALB/c and NOD mice. [Link]

  • BioWorld. (2000, April 26). New hope for patients suffering from Sjogren's syndrome: FDA approves cevimeline. [Link]

  • Keating, G. M., & Spencer, C. M. (2002). Cevimeline. American Journal of Clinical Dermatology, 3(7), 503-509. [Link]

  • Canadian Agency for Drugs and Technologies in Health. (2020, February 26). Pilocarpine for Xerostomia and Xerophthalmia in Sjögren's Syndrome: A Review of Clinical Effectiveness, Cost-Effectiveness, and Guidelines. [Link]

  • Al-Hashimi, I., et al. (2014). Comparison of the discontinuation rates and side-effect profiles of pilocarpine and cevimeline for xerostomia in primary Sjögren's syndrome. Journal of Oral Science, 56(2), 129-135. [Link]

  • Taylor & Francis. (n.d.). Cevimeline – Knowledge and References. [Link]

  • Frontiers in Immunology. (2025, July 7). Salivary gland transcriptomic analysis and immunophenotyping in the IL-14α transgenic mouse model of Sjögren's disease. [Link]

  • Kapourani, A., et al. (2022). A Review on the Role of Pilocarpine on the Management of Xerostomia and the Importance of the Topical Administration Systems Development. Pharmaceutics, 14(6), 1296. [Link]

  • Canadian Agency for Drugs and Technologies in Health. (2020, January 21). Pilocarpine for Sjögren's Syndrome-Induced Dry Mouth and Dry Eyes: A Review of Clinical Effectiveness, Cost-Effectiveness, and Guidelines. [Link]

  • Wu, J., & Li, D. (2024). Pilocarpine treatment of Sjögren's syndrome curative effect of meta-analysis of randomised controlled trials. Clinical and Experimental Rheumatology, 42(12), 2490-2498. [Link]

  • ResearchGate. (n.d.). Safety of Cevimeline in clinical studies for Sjogren's syndrome. [Link]

  • Rheuma Tv. (2025, March 20). Meta-analysis corroborates the clinical use of cevimeline in alleviating xerostomia in Sjögren's syndrome. [Link]

  • Bagavant, H., et al. (2018). A Method for the Measurement of Salivary Gland Function in Mice. Journal of Visualized Experiments, (131). [Link]

  • JoVE. (2022, August 5). Salivary Gland Function Measurement | Protocol Preview. [Link]

  • Clinical and Experimental Rheumatology. (n.d.). Comparison of the discontinuation rates and side-effect profiles of pilocarpine and cevimeline for xerostomia in Primary Sjögren's syndrome. [Link]

Sources

Comparative

validation of (-)-cevimeline hydrochloride hemihydrate analytical methods

An in-depth technical guide by a Senior Application Scientist on the validation of analytical methodologies for (-)-cevimeline hydrochloride hemihydrate, comparing chromatographic alternatives and establishing robust, se...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist on the validation of analytical methodologies for (-)-cevimeline hydrochloride hemihydrate, comparing chromatographic alternatives and establishing robust, self-validating laboratory protocols.

Introduction to the Analytical Challenge

(-)-Cevimeline hydrochloride hemihydrate is a rigid, synthetic analog of acetylcholine that acts as a highly selective M1 and M3 muscarinic receptor agonist. It is clinically prescribed to stimulate salivary and lacrimal gland function in patients suffering from Sjögren's syndrome[1].

From an analytical perspective, the molecule—(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane] hydrochloride hemihydrate—presents unique challenges. It possesses a highly basic quinuclidine nitrogen (pKa ~8.8) and a spiro-oxathiolane ring. This structural configuration makes the active pharmaceutical ingredient (API) susceptible to multiple degradation pathways, including acid/base hydrolysis and oxidative cleavage. Consequently, developing an analytical method is not merely about detection; it requires a stability-indicating system capable of resolving the parent drug from its primary degradants and stereoisomers (such as the trans-isomer Impurity-A)[2].

Comparative Analysis of Analytical Modalities

To ensure comprehensive quality control and pharmacokinetic profiling, laboratories must select the appropriate analytical modality. The United States Pharmacopeia (USP) has recently emphasized the necessity of highly specific methods, noting that advanced techniques like LC-MS provide superior accuracy for quantifying specific impurities like the trans-isomer[3]. Furthermore, orthogonal techniques such as GC-MS and single-crystal XRD are often employed during the initial structural characterization of cevimeline and its impurities[4].

Below is an objective comparison of the three primary analytical alternatives used in cevimeline drug development.

Table 1: Comparative Performance of Analytical Modalities for Cevimeline HCl

ParameterRP-HPLC-UVLC-MS/MSGC-MS
Primary Application API Assay, Formulation QC, StabilityBioanalysis (PK), Trace ImpuritiesVolatile Degradants, Residual Solvents
Sensitivity (LOD) Moderate (~0.8 μg/mL)High (Sub-ng/mL)Moderate to High
Specificity Resolution-dependent (Chromatographic)High (MRM transitions)High (Mass fragmentation)
Matrix Compatibility Simple (API, Capsules)Complex (Plasma, Salivary tissue)Simple to Moderate
Cost & Throughput Low cost, High throughputHigh cost, Medium throughputMedium cost, Medium throughput

Mechanistic Justification for Chromatographic Conditions

A protocol is only as reliable as the physical chemistry governing it. When developing a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for cevimeline, the mobile phase chemistry must be precisely engineered to control the ionization state of the molecule.

  • The Role of pH 3.0 Buffer: Cevimeline's basic quinuclidine nitrogen will strongly interact with residual, unendcapped silanols on a standard C18 silica stationary phase, causing severe peak tailing. By utilizing a 10 mM monobasic sodium phosphate buffer adjusted to pH 3.0 with ortho-phosphoric acid, the mobile phase pH is kept well below the drug's pKa. This ensures the amine is fully and uniformly protonated, stabilizing its retention time[2].

  • Silanol Masking (TEA): The addition of 1% Triethylamine (TEA) acts as a sacrificial silanol-masking agent. TEA outcompetes cevimeline for any remaining active silanol sites on the Hypersil BDS C18 column, resulting in sharp, symmetrical peaks.

  • LC-MS/MS Volatility Constraints: For mass spectrometry applications, phosphate buffers and TEA are strictly prohibited due to severe ion suppression and source fouling. Instead, bioanalytical LC-MS/MS methods rely on volatile modifiers like 0.1% formic acid to facilitate positive electrospray ionization (ESI+) while maintaining chromatographic integrity[5].

Analytical Workflow and Decision Matrix

AnalyticalWorkflow Target (-)-Cevimeline HCl Hemihydrate Analytical Target HPLC RP-HPLC-UV (API & Formulation QC) Target->HPLC High Dose / Stability LCMS LC-MS/MS (Bioanalysis & Trace Impurities) Target->LCMS High Sensitivity GCMS GC-MS (Volatile Residuals) Target->GCMS Structural / Solvents Prep1 Buffer/Methanol Extraction Isocratic Elution (pH 3.0) HPLC->Prep1 Prep2 Protein Precipitation / SPE Gradient Elution (Volatile Buffer) LCMS->Prep2 Val ICH Q2(R2) Validation (Specificity, Linearity, LOD/LOQ) Prep1->Val Prep2->Val

Figure 1: Decision matrix and workflow for cevimeline analytical method selection and validation.

Step-by-Step Experimental Protocols

Every robust method must function as a self-validating system . This means the protocol contains internal logic (System Suitability Tests) that automatically invalidates the run if the physical chemistry deviates from acceptable parameters, ensuring absolute trustworthiness of the generated data.

Protocol A: Stability-Indicating RP-HPLC-UV Method (Formulations & Impurities)

Optimized for resolving Cevimeline from Impurity-A and forced degradation products[2].

Step 1: Mobile Phase Preparation

  • Dissolve 1.38 g of monobasic sodium phosphate monohydrate in 1000 mL of HPLC-grade water (10 mM).

  • Add 1% (v/v) Triethylamine (TEA).

  • Adjust the pH to exactly 3.0 using dilute ortho-phosphoric acid.

  • Mix the aqueous buffer with HPLC-grade Methanol in an 85:15 (v/v) ratio.

  • Filter through a 0.45 μm nylon membrane and degas via ultrasonication for 10 minutes.

Step 2: Chromatographic Parameters

  • Column: Hypersil BDS C18 (250 mm × 4.6 mm i.d., 5 μm particle size).

  • Flow Rate: 0.8 mL/min (Isocratic).

  • Injection Volume: 20 μL.

  • Detection: UV at 210 nm.

Step 3: Self-Validating System Suitability Test (SST) Before injecting unknown samples, inject a standard mixture of Cevimeline (10 μg/mL) and Impurity-A (10 μg/mL) five times.

  • Causality Check: The run is only valid if the resolution (Rs) between Cevimeline and Impurity-A is > 1.5, the tailing factor for cevimeline is ≤ 2.0, and the %RSD of peak areas is ≤ 2.0%. Failure indicates column degradation or incorrect mobile phase pH.

Protocol B: LC-MS/MS Bioanalytical Method (Pharmacokinetics)

Optimized for high-sensitivity detection in complex biological matrices[5].

Step 1: Sample Extraction (Protein Precipitation)

  • Aliquot 100 μL of biological sample (e.g., plasma or tissue homogenate) into a microcentrifuge tube.

  • Add 400 μL (4 volumes) of ice-cold Acetonitrile containing 0.1% Formic Acid. Rationale: Acetonitrile rapidly denatures proteins, while formic acid ensures cevimeline remains ionized for high recovery.

  • Homogenize using an ultrasonic probe, then centrifuge at 15,000 rpm for 20 minutes at 4°C.

Step 2: Aqueous Dilution (Critical Step)

  • Transfer 100 μL of the organic supernatant into an HPLC autosampler vial.

  • Add 300 μL of sterile water to the vial. Rationale: Injecting high-organic extracts directly onto a C18 column causes polar analytes to "break through" without retaining. Diluting with water weakens the sample solvent, allowing cevimeline to properly focus at the head of the column.

Step 3: LC-MS/MS Parameters

  • Column: Zorbax SB-C18 (50 mm × 2.1 mm, 3.5 μm) maintained at 30°C.

  • Mobile Phase: Gradient elution using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection: Triple Quadrupole Mass Spectrometer in ESI+ MRM mode.

Method Validation Framework (ICH Q2 Guidelines)

To prove the RP-HPLC method is fit for purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1/R2) guidelines. The validation proves that the analytical signal is directly and exclusively proportional to the concentration of cevimeline.

  • Specificity (Forced Degradation): The formulation is intentionally destroyed using 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, and thermal stress (60°C). The method is specific because the cevimeline peak (RT ~11.94 min) remains completely baseline-resolved from all generated degradation peaks and Impurity-A (RT ~13.17 min)[2].

  • Linearity and Range: The method demonstrates a strictly linear response from the Limit of Quantitation (LOQ) up to 150% of the target analytical concentration.

Table 2: ICH Q2 Validation Parameters for Stability-Indicating RP-HPLC Method[2]

Validation Parameter(-)-Cevimeline HydrochlorideImpurity-A (trans-isomer)Acceptance Criteria (ICH)
Retention Time (min) 11.94 ± 0.513.17 ± 0.5Baseline Resolution (Rs > 1.5)
Limit of Detection (LOD) 0.8 μg/mL1.6 μg/mLSignal-to-Noise ≥ 3:1
Limit of Quantitation (LOQ) 2.5 μg/mL5.0 μg/mLSignal-to-Noise ≥ 10:1
Linearity Range LOQ to 150% of targetLOQ to 150% of targetR² ≥ 0.995
Correlation Coefficient (R²) 0.99800.9986R² ≥ 0.995
Precision (% RSD) < 2.0%< 2.0%≤ 2.0%

By adhering to these rigorous validation parameters and understanding the causality behind the chromatographic conditions, analytical scientists can guarantee the integrity, safety, and efficacy of (-)-cevimeline hydrochloride hemihydrate formulations.

References

  • Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Related substances of Cevimeline Hydrochloride in Capsule Dosage Form Parul University Digital Repository URL:[Link]

  • In Vitro Pharmacological Characterization and In Vivo Validation of LSN3172176 a Novel M1 Selective Muscarinic Receptor Agonist Tracer Molecule for Positron Emission Tomography National Center for Biotechnology Information (PMC) URL: [Link]

  • Structural characterization of cevimeline and its trans-impurity by single crystal XRD ResearchGate URL: [Link]

  • Commentary for USP–NF 2023, Issue 2 United States Pharmacopeia (USP-NF) URL: [Link]

  • Transdermal pilocarpine on the skin over salivary glands to increase salivation: an in vivo study National Center for Biotechnology Information (PMC) URL: [Link]

Sources

Validation

Comprehensive Comparison Guide: (-)-Cevimeline Hydrochloride Hemihydrate vs. Racemic Cevimeline Efficacy

Introduction & Stereochemical Context Cevimeline hydrochloride hemihydrate (development code: SNI-2011) is a rigid, quinuclidine-derived acetylcholine analogue that acts as a selective, orally active agonist at muscarini...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Stereochemical Context

Cevimeline hydrochloride hemihydrate (development code: SNI-2011) is a rigid, quinuclidine-derived acetylcholine analogue that acts as a selective, orally active agonist at muscarinic M1 and M3 receptors[1]. It is clinically approved for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome.

In drug development, stereochemistry fundamentally dictates GPCR pharmacology. Cevimeline is synthesized as a cis-diastereomer, which naturally exists as a racemic mixture of two enantiomers[2]. Regulatory assessments by the European Medicines Agency (EMEA) and preclinical profiling have explicitly identified the (-)-enantiomer of cevimeline as the primary active principle driving its therapeutic efficacy[3]. Despite this, the approved medicinal product (Evoxac) is formulated and administered as the racemic mixture [3].

This guide provides an objective, data-driven comparison of the pharmacological efficacy, receptor kinetics, and experimental workflows of the pure (-)-cevimeline enantiomer versus the racemic mixture.

Pharmacological Efficacy & Causality in Chiral Development

Receptor Affinity and Intrinsic Efficacy

Muscarinic M1 and M3 receptors possess highly conserved orthosteric binding sites. The spatial orientation of the spiro-oxathiolane ring in cevimeline dictates its ability to stabilize the active conformation of the receptor. The (-)-enantiomer achieves optimal hydrogen bonding and hydrophobic packing within the M3 receptor pocket, resulting in a significantly lower inhibition constant ( Ki​ ) and higher intrinsic efficacy compared to the (+)-enantiomer[4]. Consequently, racemic cevimeline exhibits a composite affinity profile that is effectively "diluted" by the 50% presence of the less active (+)-enantiomer.

The Causality of Developing the Racemate

If the (-)-enantiomer is the active principle, why was the racemate approved for clinical use? The causality lies in the intersection of synthetic chemistry, process economics, and toxicology.

  • Manufacturing Complexity: The synthesis of the cis-spiro-quinuclidine core naturally yields a racemate. Achieving chiral resolution (e.g., via fractional crystallization with camphorsulfonic acid or L-tartaric acid) incurs massive yield losses and drastically increases manufacturing costs[5].

  • Toxicological Safety: The (+)-enantiomer, while less active, does not act as a potent antagonist, nor does it introduce severe off-target toxicity[3].

  • Clinical Sufficiency: The racemic mixture successfully achieves the required maximal physiological response ( Emax​ ) at a standard 30 mg clinical dose[6]. Therefore, the economic burden of enantiomeric purification outweighed the clinical benefit of an enantiopure drug.

Quantitative Data Comparison

The following table summarizes the comparative pharmacological profiles of the enantiopure and racemic forms of cevimeline.

Parameter(-)-Cevimeline HydrochlorideRacemic Cevimeline (SNI-2011)(+)-Cevimeline Hydrochloride
Composition 100% (-)-cis-enantiomer50:50 mixture of (-) and (+) cis-enantiomers100% (+)-cis-enantiomer
M1 / M3 Affinity High (Primary active principle)Moderate-High (Diluted by (+)-isomer)Low / Negligible
Salivary Efficacy ( Emax​ ) Potent induction at lower dosesEfficacious at clinical doses (30 mg)Weak
Manufacturing Yield Low (Requires complex chiral resolution)High (Highly scalable, cost-effective)Low (Requires chiral resolution)
Regulatory Status Preclinical / Research ToolFDA Approved (Evoxac)Preclinical / Research Tool

Experimental Methodologies: Self-Validating Protocols

To objectively compare the efficacy of the (-)-enantiomer versus the racemate, researchers must employ self-validating experimental systems. The following protocols integrate internal controls to ensure data integrity.

Protocol 1: In Vitro Muscarinic Receptor Binding Assay ( [3H] NMS Displacement)

Objective: Determine the binding affinity ( Ki​ ) of (-)-cevimeline versus racemic cevimeline at human M3 receptors. Causality: Utilizing a radiolabeled competitive antagonist ( [3H] N-methylscopolamine) allows for precise mapping of orthosteric binding site displacement by the test agonists[7].

  • Membrane Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing human M3 receptors. Harvest and homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 ×g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of [3H] NMS (e.g., 0.2 nM), and varying concentrations of the test compound ((-)-cevimeline or racemate, ranging from 10−10 to 10−4 M).

  • Self-Validation Step (Non-Specific Binding): In parallel control wells, add 1 µM Atropine (a non-selective muscarinic antagonist). Any residual radioactivity in these wells represents non-specific binding and must be subtracted from all test wells to ensure the signal is exclusively M3-mediated.

  • Filtration & Quantification: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters. Wash filters with ice-cold buffer and quantify bound radioactivity using liquid scintillation counting.

  • Analysis: Calculate the IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: In Vivo Sialogogue Efficacy Model

Objective: Measure and compare the physiological salivary flow induced by the enantiomer vs. the racemate. Causality: Directly translates M3 receptor agonism into an observable, quantifiable physiological output relevant to Sjögren's syndrome[6].

  • Subject Preparation: Anesthetize male Wistar rats (250-300g) using intraperitoneal pentobarbital (50 mg/kg).

  • Dosing: Administer equimolar doses of (-)-cevimeline and racemic cevimeline via the intravenous (i.v.) route.

  • Collection: Insert pre-weighed cotton balls into the oral cavity. Remove and immediately weigh the cotton balls at 5-minute intervals for a total of 60 minutes. The increase in weight directly correlates to salivary secretion volume.

  • Self-Validation Step (Mechanistic Confirmation): Pre-treat a separate cohort of rats with Atropine (1 mg/kg i.v.) 10 minutes prior to cevimeline administration. Complete abolition of salivation in this cohort validates that the observed efficacy is strictly dependent on muscarinic receptor activation, ruling out off-target secretory mechanisms.

Mechanistic Pathway Visualization

The following diagram illustrates the intracellular signaling cascade triggered by cevimeline upon binding to the M1/M3 receptors, ultimately leading to the therapeutic endpoint of salivation.

G Cevimeline Cevimeline ((-)-Enantiomer / Racemate) M1_M3 Muscarinic M1/M3 Receptors (Salivary Gland Acinar Cells) Cevimeline->M1_M3 Agonist Binding Gq Gq/11 Protein Subunit M1_M3->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 Cleavage PLC->PIP2 Hydrolysis IP3 Inositol Trisphosphate (IP3) PIP2->IP3 Generates Ca2 Intracellular Ca2+ Release (Endoplasmic Reticulum) IP3->Ca2 Binds IP3R Effect Apical Cl- / Basolateral K+ Channel Activation -> Fluid Secretion (Salivation) Ca2->Effect Osmotic Gradient Formation

M1/M3 receptor activation by cevimeline leading to salivation via the IP3/Ca2+ signaling cascade.

References

  • US Patent 8143400B2. "Process for the preparation and purification of cis-2-methylspiro(1,3-oxathiolane-5,3′)quiniclidine hydrochloride.
  • ACS Publications. "Impurity Occurrence and Removal in Crystalline Products from Process Reactions." Organic Process Research & Development.[Link]

  • Guide to Pharmacology. "Acetylcholine receptors (muscarinic)." IUPHAR/BPS.[Link]

Sources

Comparative

Comparative Pharmacodynamics of (-)-Cevimeline Hydrochloride Hemihydrate: A Technical Guide for Drug Development

As a Senior Application Scientist, evaluating muscarinic receptor agonists requires a rigorous understanding of receptor subtype selectivity, downstream signaling cascades, and in vivo pharmacokinetic behaviors. This gui...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating muscarinic receptor agonists requires a rigorous understanding of receptor subtype selectivity, downstream signaling cascades, and in vivo pharmacokinetic behaviors. This guide provides an objective, data-driven comparison of (-)-cevimeline hydrochloride hemihydrate against primary clinical alternatives, notably pilocarpine and bethanechol . Designed for researchers and drug development professionals, this document synthesizes mechanistic causality with self-validating experimental protocols to guide preclinical and clinical evaluations of sialagogues used in Sjögren's syndrome and radiation-induced xerostomia.

Mechanistic Grounding & Receptor Selectivity

The therapeutic efficacy and adverse event profiles of cholinergic agonists are dictated by their affinity for the five muscarinic acetylcholine receptor (mAChR) subtypes (M1–M5).

  • M1, M3, and M5 Receptors: Couple primarily to Gq/11​ proteins. Activation stimulates phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). This pathway mobilizes intracellular calcium ( Ca2+ ), which is the primary driver of exocrine fluid secretion (saliva and tears)[1].

  • M2 and M4 Receptors: Couple to Gi/o​ proteins, which inhibit adenylate cyclase and modulate potassium channels. M2 receptors are densely expressed in cardiac tissue, where their activation induces bradycardia[2].

(-)-Cevimeline is a rigid quinuclidine derivative that acts as a highly selective M1 and M3 receptor agonist. Its structural rigidity prevents optimal binding at M2 and M4 active sites. In contrast, pilocarpine is a non-selective imidazole alkaloid that activates all five mAChR subtypes[3]. Because pilocarpine indiscriminately activates M2 receptors, it is associated with a higher incidence of cardiovascular side effects and excessive diaphoresis (sweating) compared to cevimeline[4].

Quantitative Pharmacodynamics

To objectively compare these agents, we must look at their binding affinities ( Ki​ ), functional efficacies ( EC50​ ), and pharmacokinetic half-lives. The data summarized in Table 1 demonstrates why cevimeline offers a superior therapeutic window for exocrine dysfunction.

Table 1: Comparative Pharmacodynamic & Pharmacokinetic Profiles
Property / Metric(-)-Cevimeline HClPilocarpine HClBethanechol
Receptor Selectivity M1 / M3 SelectiveNon-selective (M1–M5)M3 Selective (Poor BBB penetration)
M3 Affinity ( Ki​ ) ~1.2 µM~1.5 µM~2.0 µM
M2 Affinity ( Ki​ ) Low (Minimal binding)High (Potent binding)Moderate
Functional Efficacy ( EC50​ for Ca2+ ) ~11–14 µM (Full Agonist)~10 µM (Partial/Full Agonist)~15 µM (Full Agonist)
Plasma Half-Life ( t1/2​ ) ~5.0 hours< 3.0 hours~2.0 hours
Primary Indication Sjögren's syndrome (Xerostomia)Glaucoma, Radiation XerostomiaPostoperative Urinary Retention

Data synthesized from 5[5] and 6[6].

Visualizing the Pharmacodynamic Pathways

The diagram below illustrates the divergent signaling cascades triggered by cevimeline versus pilocarpine. By isolating M3 activation, cevimeline drives the desired physiological outcome (salivation) while bypassing the M2-mediated adverse events (bradycardia) that plague non-selective agents.

G Cevimeline (-)-Cevimeline M3R M3 Receptor (Salivary Glands) Cevimeline->M3R High Affinity M2R M2 Receptor (Cardiac Tissue) Cevimeline->M2R Low Affinity Pilocarpine Pilocarpine Pilocarpine->M3R High Affinity Pilocarpine->M2R High Affinity Gq Gq Protein M3R->Gq Gi Gi Protein M2R->Gi PLC Phospholipase C (PLC) Gq->PLC Brady Bradycardia / Sweating (Adverse) Gi->Brady IP3 IP3 / DAG Pathway PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Saliva Salivary Secretion (Efficacy) Ca2->Saliva

Comparative receptor signaling pathways of cevimeline and pilocarpine.

Self-Validating Experimental Protocols

To verify the pharmacodynamic claims above, researchers must employ robust, reproducible assays. The following protocols are designed as self-validating systems, ensuring that every step has a clear, mechanistic rationale.

Protocol 1: In Vitro Intracellular Calcium Mobilization Assay (FLIPR)

Objective: Quantify the M3-mediated Gq​ signaling efficacy ( EC50​ ) of cevimeline vs. pilocarpine. Causality Rationale: Because M3 activation causes rapid, transient calcium spikes, real-time kinetic reading is required. We utilize Fluo-4 AM because its esterified form permeates intact cell membranes. Once inside, endogenous esterases cleave the AM group, trapping the Ca2+ -sensitive fluorophore in the cytosol to provide a direct readout of PLC/IP3 pathway activation[3].

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing the human M3 receptor at a density of 50,000 cells/well in a 96-well black-wall, clear-bottom microplate. Incubate overnight at 37°C in 5% CO2​ .

  • Dye Loading: Aspirate media and add 100 µL of loading buffer containing 2 µM Fluo-4 AM and 2.5 mM probenecid. (Note: Probenecid is critical as it inhibits organic anion transporters, preventing the premature efflux of the cleaved dye). Incubate for 45 minutes at 37°C.

  • Baseline Establishment: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence (Excitation 488 nm / Emission 525 nm) for 10 seconds.

  • Agonist Injection: Automatically inject 50 µL of cevimeline or pilocarpine at varying concentrations (logarithmic scale from 1 nM to 100 µM).

  • Kinetic Measurement: Continuously record fluorescence at 1-second intervals for 3 minutes to capture the transient Ca2+ peak.

  • Data Analysis: Normalize the peak fluorescence against the baseline ( ΔF/F0​ ). Fit the data to a 4-parameter logistic non-linear regression model to calculate the EC50​ values.

Protocol 2: In Vivo Sialometry in a Rodent Model

Objective: Evaluate the duration and absolute volume of salivary secretion to validate pharmacokinetic longevity. Causality Rationale: While in vitro assays confirm receptor activation, they cannot account for drug metabolism or tissue distribution. In vivo models are essential to validate the PK/PD relationship—specifically, proving that cevimeline's longer half-life (~5 hours) translates to sustained sialagogic action compared to pilocarpine[6].

Step-by-Step Methodology:

  • Subject Preparation: Anesthetize adult male Wistar rats (250-300g) using 2% isoflurane. (Note: Isoflurane is chosen over injectable anesthetics like ketamine/xylazine, as the latter can heavily suppress autonomic reflexes and confound salivary output).

  • Baseline Collection: Insert pre-weighed, highly absorbent cotton balls into the sublingual cavity for 5 minutes to establish a baseline resting salivary flow rate.

  • Drug Administration: Administer cevimeline (30 mg/kg) or pilocarpine (5 mg/kg) via oral gavage (PO) to accurately mimic the clinical route of administration.

  • Time-Course Collection: Replace and weigh the cotton balls every 15 minutes for a total duration of 120 minutes.

  • Quantification: Calculate the volume of secreted saliva by subtracting the dry weight of the cotton ball from the wet weight, assuming a specific gravity of saliva of 1.0 g/mL (1 mg = 1 µL). Plot volume over time to calculate the Area Under the Curve (AUC) for total efficacy.

Conclusion & Clinical Translation

The comparative pharmacodynamics of (-)-cevimeline hydrochloride hemihydrate demonstrate a clear evolutionary step in the management of exocrine dysfunction. By structurally restricting the molecule to favor M1 and M3 receptors, cevimeline achieves the necessary Gq​ -mediated calcium mobilization for salivation while avoiding the Gi​ -mediated cardiac and gastrointestinal liabilities associated with non-selective agents like pilocarpine[2]. Furthermore, its extended pharmacokinetic half-life directly translates to less frequent dosing, thereby improving patient compliance in chronic conditions like Sjögren's syndrome[6].

References

  • Potential Role for Combined Subtype-Selective Targeting of M1 and M3 Muscarinic Receptors in Gastrointestinal and Liver Diseases Frontiers in Pharmacology URL
  • Cevimeline for the treatment of dry mouth in patients with Sjogren's syndrome ResearchGate URL
  • CHARACTERIZATION OF LIGAND BINDING TO M1 MUSCARINIC ACETYLCHOLINE RECEPTOR USING FLUORESCENCE ANISOTROPY METHOD Charles University Digital Repository URL
  • National Center for Biotechnology Information (PMC)
  • Cevimeline Hydrochloride: Pharmacological Actions and Synthesis Portico Archive URL
  • National Center for Biotechnology Information (PMC)

Sources

Safety & Regulatory Compliance

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